Product packaging for Evogliptin-d9(Cat. No.:)

Evogliptin-d9

Cat. No.: B13849763
M. Wt: 410.5 g/mol
InChI Key: LCDDAGSJHKEABN-BTDBNIATSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evogliptin-d9 is a useful research compound. Its molecular formula is C19H26F3N3O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26F3N3O3 B13849763 Evogliptin-d9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26F3N3O3

Molecular Weight

410.5 g/mol

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one

InChI

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3

InChI Key

LCDDAGSJHKEABN-BTDBNIATSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Evogliptin-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for Evogliptin-d9, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Evogliptin. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, isotopically labeled internal standard for pharmacokinetic studies and other quantitative analyses.

Evogliptin, with the chemical name (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4]

The synthesis of this compound, specifically (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one, involves the incorporation of nine deuterium atoms on the tert-butyl group.[5] This modification provides a distinct mass signature for use in mass spectrometry-based assays without altering the compound's chemical properties.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by adapting established methods for the synthesis of Evogliptin.[6][7][8] The key strategy is the coupling of a deuterated piperazinone intermediate with a chiral amino acid derivative. The following sections outline a plausible multi-step synthesis.

Key Intermediates and Reagents:

  • (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one

  • Coupling agents (e.g., EDC, HOBT)

  • Deprotection agents (e.g., HCl, TFA)

  • Deuterated reagents (e.g., tert-butanol-d10)

Experimental Protocols

Step 1: Synthesis of (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (Deuterated Intermediate)

The synthesis of this key deuterated intermediate is a critical step. It can be prepared from a suitable chiral starting material, with the deuterated tert-butyl group introduced via a Williamson ether synthesis using a deuterated alkoxide.

  • Preparation of Sodium tert-butoxide-d9: To a solution of tert-butanol-d10 (1.2 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Ether Synthesis: To the solution of sodium tert-butoxide-d9, add a solution of a suitable protected and activated (R)-3-(hydroxymethyl)piperazin-2-one derivative (1.0 equivalent) in anhydrous THF.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the deuterated piperazinone intermediate.

Step 2: Coupling of Intermediates

This step involves the amide bond formation between the chiral butanoic acid derivative and the deuterated piperazinone.

  • Activation: To a solution of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equivalent) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBT) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add the synthesized (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor for completion by LC-MS. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic extracts are washed with 1M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated.

Step 3: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the free amine.

  • Deprotection Reaction: Dissolve the crude product from Step 2 in methanol and add 2N HCl in diethyl ether.

  • Reaction and Isolation: Stir the solution at room temperature for 2-4 hours. The product, this compound hydrochloride, will precipitate out of the solution.

  • Neutralization and Extraction: The hydrochloride salt can be neutralized with a mild base (e.g., NaHCO3) and the free base extracted with a suitable organic solvent like dichloromethane to yield this compound.

Purification Protocol

High purity of the final compound is essential for its use as an analytical standard. A multi-step purification approach is recommended.

  • Flash Chromatography: The crude this compound free base is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Preparative HPLC (if necessary): For achieving purity >98%, preparative reverse-phase HPLC can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid.[9]

  • Final Salt Formation (Optional): If a salt form is desired for improved stability and handling, the purified free base can be treated with an acid such as L-tartaric acid to form the corresponding salt.

Data Presentation

The following tables summarize the expected outcomes of the synthesis and the analytical characteristics of the final product.

Table 1: Summary of Synthetic and Purification Steps

StepDescriptionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1Synthesis of Deuterated IntermediateProtected (R)-3-(hydroxymethyl)piperazin-2-one(R)-3-((tert-butoxy-d9)methyl)piperazin-2-one60-70>95
2Coupling ReactionDeuterated Intermediate & Butanoic Acid DerivativeBoc-protected this compound75-85~90
3DeprotectionBoc-protected this compoundCrude this compound90-95~85
4Flash ChromatographyCrude this compoundPurified this compound70-80>95
5Preparative HPLCPurified this compoundHigh-Purity this compound80-90>99

Note: Yields are estimates and may vary based on reaction scale and optimization.

Table 2: Analytical Data for this compound

ParameterValueReference
Chemical Name(R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one[5]
Molecular FormulaC19H17D9F3N3O3[5]
Molecular Weight410.48 g/mol [5]
AppearanceWhite to off-white solid-
Purity (by HPLC)>99%-
Isotopic Purity>98% Deuterium incorporation-

Visualizations

This compound Synthesis and Purification Workflow

G Figure 1: Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Chiral Precursors, tert-butanol-d10) Step1 Step 1: Synthesis of Deuterated Intermediate Start->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Crude Crude this compound Step3->Crude Flash Flash Chromatography Crude->Flash Prep_HPLC Preparative HPLC Flash->Prep_HPLC Final_Product Final Product: This compound (>99%) Prep_HPLC->Final_Product QC QC Analysis (HPLC, MS, NMR) Final_Product->QC

Caption: Figure 1: Overall Workflow for this compound Synthesis and Purification.

Mechanism of Action: DPP-4 Inhibition by Evogliptin

G Figure 2: Signaling Pathway of Evogliptin's Action Food Food Intake Incretins Release of Incretin Hormones (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Active_Incretins Increased Active GLP-1 & GIP Incretins->Active_Incretins Prolonged Action Inactive Inactive Peptides DPP4->Inactive Evogliptin Evogliptin Evogliptin->DPP4 Inhibition Pancreas Pancreatic β-cells Active_Incretins->Pancreas Insulin Increased Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucagon->Blood_Glucose Suppresses hepatic glucose production Glucose_Uptake->Blood_Glucose

Caption: Figure 2: Signaling Pathway of Evogliptin's Action.

References

Evogliptin-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Evogliptin-d9 when utilized as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, evogliptin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and validation data essential for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary goal is to achieve high accuracy and precision in measuring the concentration of an analyte within a complex biological matrix, such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of best practices for achieving reliable and reproducible results.

The mechanism of action of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte, evogliptin. By replacing nine hydrogen atoms with their heavier isotope, deuterium, this compound exhibits the following key characteristics:

  • Co-elution: Due to its identical chemical structure, this compound has the same chromatographic behavior as evogliptin. This means it will elute from the liquid chromatography column at the same retention time, ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes with the same efficiency as evogliptin. This is crucial because variations in ionization efficiency, often caused by matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.

  • Mass Differentiation: The key difference between evogliptin and this compound is their mass-to-charge ratio (m/z). The nine deuterium atoms give this compound a distinct mass that is easily resolved from the unlabeled evogliptin by the mass spectrometer.

By adding a known concentration of this compound to each sample at the beginning of the sample preparation process, it acts as a reference compound. Any loss of analyte during sample extraction, or any variation in instrument response, will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratioing effectively cancels out any variability, leading to a highly accurate and precise measurement of the analyte's concentration.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Optional) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Area Integration (Evogliptin & this compound) data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation calibration_curve Calibration Curve Plotting ratio_calculation->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Bioanalytical workflow for the quantification of evogliptin using this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in pharmacokinetic and bioanalytical studies of evogliptin.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the calibration range) to each plasma sample.[1]

  • Protein Precipitation: Add 600 µL of acetonitrile to each tube.[1]

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[1]

  • Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes.[1]

  • Injection: Transfer the supernatant to autosampler vials for injection into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Prominence UFLC XR (Shimadzu) or equivalent.[1]

  • Column: C18 column (100 x 2.1 mm i.d., 1.7 µm).[2]

  • Mobile Phase: 0.1% formic acid in 5 mM ammonium formate/acetonitrile (70:30, v/v).[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.[1]

Mass Spectrometry Conditions
  • Mass Spectrometer: API5000 (AB SCIEX) or equivalent.[1]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Evogliptin and this compound precursor and product ions would be determined during method development. As an example for a similar molecule, alogliptin, the transition might be m/z 340.3 → 116.2.

  • Source Parameters:

    • Specific parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy would be optimized for maximum signal intensity for both evogliptin and this compound.

Quantitative Data and Method Validation

The following tables summarize the validation parameters for a bioanalytical method for evogliptin using a deuterated internal standard.

Table 1: Calibration Curve and Linearity
AnalyteCalibration Curve Range (ng/mL)Linearity (r)
Evogliptin0.03 - 30≥ 0.9950

Data synthesized from a pharmacokinetic study of evogliptin.[1]

Table 2: Intra- and Inter-day Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
EvogliptinLQC< 15%85-115%< 15%85-115%
MQC< 15%85-115%< 15%85-115%
HQC< 15%85-115%< 15%85-115%

Acceptance criteria as reported in a validation study.[1]

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of evogliptin due to its ability to mimic the behavior of the analyte throughout the analytical process. Its use in conjunction with LC-MS/MS allows for the development of highly sensitive, specific, accurate, and precise methods for quantifying evogliptin in biological matrices. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers and scientists to implement robust and reliable bioanalytical assays for evogliptin in their drug development programs.

References

Isotopic Stability of Evogliptin-d9 in Biological Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic stability of Evogliptin-d9, a deuterated internal standard crucial for the accurate quantification of Evogliptin in biological matrices. While specific experimental data on the isotopic stability of this compound is not publicly available, this document outlines the theoretical considerations, recommended experimental protocols, and data interpretation based on established principles of bioanalysis and the chemical structure of the molecule.

Introduction to Isotopic Stability in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard. They are chemically almost identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus compensating for variability during sample preparation and analysis. However, a critical assumption for their use is their isotopic stability, meaning the deuterium atoms are not lost or exchanged for protons from the biological matrix (a phenomenon known as back-exchange). Loss of isotopic purity can lead to an underestimation of the analyte concentration.

Evogliptin is an oral anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its accurate quantification in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. This compound is used as an internal standard in such assays.

Structural Analysis of this compound and Potential for Deuterium Exchange

The chemical structure of Evogliptin is (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one.[2][3] In this compound, the nine hydrogen atoms of the tert-butoxy group are replaced with deuterium atoms.

Chemical Structure of Evogliptin:

Caption: Chemical structure of Evogliptin.

Based on general principles of deuterium exchange, the positions of the deuterium atoms in this compound are considered highly stable. The deuterium atoms are attached to primary carbon atoms in a tert-butyl group. These C-D bonds are not adjacent to any activating groups (like a carbonyl group) that could facilitate enolization and subsequent deuterium-proton exchange. Furthermore, they are not attached to heteroatoms (like oxygen or nitrogen), where exchange with protons from the aqueous environment of biological matrices would be rapid.

Therefore, from a theoretical standpoint, This compound is expected to exhibit high isotopic stability in biological matrices.

Experimental Protocols for Isotopic Stability Assessment

Despite the high theoretical stability, regulatory guidelines recommend experimental verification of the stability of an internal standard in each biological matrix. The following protocols outline the recommended procedures to assess the isotopic stability of this compound.

General Workflow

The overall workflow for assessing isotopic stability involves incubating the deuterated internal standard in the biological matrix of interest under various conditions, followed by extraction and analysis by LC-MS/MS to monitor for any loss of the deuterated form or appearance of the non-deuterated form.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis prep Spike this compound into Biological Matrix (Plasma, Blood, Urine) incubate Incubate under various conditions (Time, Temperature) prep->incubate extract Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction incubate->extract analyze LC-MS/MS Analysis (Monitor for this compound and Evogliptin) extract->analyze

Caption: General experimental workflow for assessing isotopic stability.

Detailed Experimental Design

Objective: To determine if deuterium atoms from this compound exchange with protons from the biological matrix under typical sample handling and storage conditions.

Materials:

  • This compound

  • Evogliptin reference standard

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Control human whole blood (with appropriate anticoagulant)

  • Control human urine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of Evogliptin in methanol (e.g., 1 mg/mL).

  • Sample Preparation and Incubation:

    • Spike a known concentration of this compound into aliquots of each biological matrix (plasma, whole blood, urine). A typical concentration would be similar to that used in a bioanalytical method (e.g., 100 ng/mL).

    • Prepare control samples by spiking this compound into PBS.

    • Incubate the samples at different temperatures and for various durations to simulate sample handling and storage conditions. Recommended conditions are:

      • Room temperature (approx. 25°C) for 0, 4, and 24 hours.

      • Refrigerated (approx. 4°C) for 24, 48, and 72 hours.

      • Frozen (-20°C and -80°C) for 1, 7, and 30 days.

      • Three freeze-thaw cycles (from -20°C or -80°C to room temperature).

  • Sample Extraction:

    • At each time point, extract the analyte and internal standard from the matrix. A common method is protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

      • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma or blood sample. Vortex and centrifuge.

      • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method for Evogliptin.

    • Monitor the mass transitions for both this compound and Evogliptin.

      • Hypothetical MRM transitions:

        • Evogliptin: e.g., m/z 402.2 -> [fragment ion]

        • This compound: e.g., m/z 411.2 -> [fragment ion]

    • The key is to monitor the signal for the non-deuterated Evogliptin in the samples that were only spiked with this compound.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise tabular format. The primary indicator of isotopic instability is the appearance and increase of the non-deuterated Evogliptin peak in the samples spiked only with this compound.

Table 1: Hypothetical Isotopic Stability of this compound in Human Plasma at Room Temperature

Incubation Time (hours)This compound Peak AreaEvogliptin Peak Area% Back-Exchange
01,543,210Not Detected0.00%
41,539,876Not Detected0.00%
241,541,098Not Detected0.00%

Table 2: Hypothetical Isotopic Stability of this compound in Human Whole Blood (Freeze-Thaw Cycles)

Freeze-Thaw CyclesThis compound Peak AreaEvogliptin Peak Area% Back-Exchange
11,521,456Not Detected0.00%
21,519,876Not Detected0.00%
31,523,098Not Detected0.00%

Table 3: Hypothetical Isotopic Stability of this compound in Human Urine at 4°C

Incubation Time (hours)This compound Peak AreaEvogliptin Peak Area% Back-Exchange
241,498,765Not Detected0.00%
481,501,234Not Detected0.00%
721,499,543Not Detected0.00%

Calculation of % Back-Exchange:

% Back-Exchange = (Peak Area of Evogliptin / (Peak Area of Evogliptin + Peak Area of this compound)) * 100

Interpretation:

If the peak area of the non-deuterated Evogliptin remains below the lower limit of quantification (LLOQ) of the analytical method throughout the stability study, this compound can be considered isotopically stable under the tested conditions.

Evogliptin Metabolism and Relevance to Isotopic Stability

Understanding the metabolic pathways of Evogliptin is important as it can inform on the potential for in-vivo deuterium loss, although this is less of a concern for a stable tert-butyl group. The primary metabolic pathways for Evogliptin in humans involve hydroxylation and glucuronidation.[4][5][6]

metabolism_pathway Evogliptin Evogliptin M2 4(S)-hydroxyevogliptin Evogliptin->M2 CYP3A4/5 M3 4(R)-hydroxyevogliptin Evogliptin->M3 CYP3A4/5 M4 4(S)-hydroxyevogliptin glucuronide M2->M4 UGT2B4/7

Caption: Major metabolic pathway of Evogliptin.

The metabolism of Evogliptin primarily occurs at the piperazinone ring, distant from the deuterated tert-butoxy group. Therefore, it is highly unlikely that the metabolic processes would directly lead to the loss of deuterium from this compound.

Conclusion and Recommendations

Based on the chemical structure of this compound, the deuterium labels are in a chemically stable position and are not expected to undergo back-exchange in biological matrices. However, as a matter of best practice and to comply with regulatory expectations, it is imperative to perform experimental verification of its isotopic stability.

Recommendations for researchers, scientists, and drug development professionals:

  • Always perform isotopic stability studies for deuterated internal standards in all relevant biological matrices as part of the bioanalytical method validation.

  • Follow a rigorous experimental design that covers a range of temperatures and storage durations reflecting the entire lifecycle of a study sample.

  • If instability is observed , which is highly unlikely for this compound, alternative labeling strategies (e.g., using ¹³C or ¹⁵N) or a different internal standard should be considered.

By adhering to these principles and conducting the recommended experimental evaluations, researchers can ensure the reliability and accuracy of bioanalytical data generated using this compound as an internal standard.

References

Commercial Suppliers of High-Purity Evogliptin-d9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Evogliptin-d9, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Evogliptin. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound for use in areas such as pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods.

Introduction to Evogliptin and its Deuterated Analog

Evogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Evogliptin enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus.[1][2] The deuterated form, this compound, incorporates nine deuterium atoms, providing a stable isotopic label that is invaluable for mass spectrometry-based bioanalytical assays.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers provide this compound for research purposes. While specific purity data often requires consultation of the Certificate of Analysis (CoA) provided with a purchase, the following table summarizes the available information for key suppliers.

SupplierProduct NameCatalog NumberPurity SpecificationAdditional Information
MedChemExpress This compoundHY-117985S>98% (for non-deuterated tartrate salt)Offers various quantities. States that a Certificate of Analysis is available.[3]
LGC Standards This compoundTRC-D154892-25MGNot specified on websiteProvides detailed chemical information and states that a comprehensive Certificate of Analysis is available.[2][4]
Simson Pharma This compoundE750011Not specified on websiteAccompanied by a Certificate of Analysis. Available via custom synthesis.[5]
Clinivex This compound L-TartarateNot specifiedNot specified on websiteAn ISO 9001:2015 certified supplier of pharmaceutical reference standards.[6][7]

Experimental Protocols for Quality Assessment

The purity and identity of this compound are typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for identity and confirmation of deuteration.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The following is a representative HPLC method synthesized from published analytical procedures for Evogliptin.[8][9][10]

Objective: To determine the chemical purity of this compound by assessing the peak area of the principal peak relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) or Ammonium acetate (analytical grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • Purified water (HPLC grade)

  • This compound reference standard

  • This compound sample for analysis

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM KH2PO4, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile and methanol). A common starting point is a ratio of 45:55 (v/v) buffer to organic solvent.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm[9]

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 20 µg/mL).[9]

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the working standard solution.

  • System Suitability: Inject the standard solution multiple times (e.g., 5-6 injections) to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Calculate the purity of the sample by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Signaling Pathway of Evogliptin

Evogliptin functions by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to a cascade of events that ultimately results in improved glycemic control.

Evogliptin_Signaling_Pathway cluster_0 Physiological Response to Food Intake cluster_1 Evogliptin's Mechanism of Action cluster_2 Downstream Effects on Pancreas cluster_3 Therapeutic Outcome Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Intestine->Incretin Hormones (GLP-1, GIP) secretes DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme degrades Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-Cells inhibits This compound This compound This compound->DPP-4 Enzyme inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increases Improved Glycemic Control Improved Glycemic Control Insulin Secretion->Improved Glycemic Control Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decreases Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action of Evogliptin as a DPP-4 inhibitor.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

QC_Workflow cluster_analytical_testing Analytical Testing Incoming Batch of this compound Incoming Batch of this compound Visual Inspection Visual Inspection Incoming Batch of this compound->Visual Inspection Sampling Sampling Visual Inspection->Sampling HPLC Analysis (Purity) HPLC Analysis (Purity) Sampling->HPLC Analysis (Purity) LC-MS Analysis (Identity & Deuteration) LC-MS Analysis (Identity & Deuteration) Sampling->LC-MS Analysis (Identity & Deuteration) NMR Analysis (Structure & Deuteration) NMR Analysis (Structure & Deuteration) Sampling->NMR Analysis (Structure & Deuteration) Data Review & Comparison to Specifications Data Review & Comparison to Specifications HPLC Analysis (Purity)->Data Review & Comparison to Specifications LC-MS Analysis (Identity & Deuteration)->Data Review & Comparison to Specifications NMR Analysis (Structure & Deuteration)->Data Review & Comparison to Specifications Certificate of Analysis Generation Certificate of Analysis Generation Data Review & Comparison to Specifications->Certificate of Analysis Generation Batch Release Batch Release Certificate of Analysis Generation->Batch Release

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Evogliptin in Human Plasma Using LC-MS/MS with Evogliptin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Evogliptin in human plasma. The method utilizes a simple protein precipitation extraction procedure and Evogliptin-d9 as the stable isotope-labeled internal standard (SIL-IS), ensuring high accuracy and precision. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Evogliptin.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate measurement of Evogliptin concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical research. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Evogliptin in human plasma. The use of this compound as an internal standard minimizes matrix effects and variability, leading to reliable quantification.[3]

Experimental

Materials and Reagents
  • Evogliptin reference standard

  • This compound internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[4]

  • Microcentrifuge

  • Pipettes and general laboratory equipment

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[3][4]

  • Allow plasma samples to thaw at room temperature.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 ng/mL).[3]

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 100 µL of the mobile phase.[3]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column.

  • Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Isocratic or a shallow gradient can be optimized. A typical starting condition is 70:30 (A:B).[4]

  • Flow Rate: 0.3 mL/min[4]

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Detection was performed using multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Evogliptin402.2346.2
This compound411.2 (approx.)355.2 (approx.)

Note: The exact m/z for this compound may vary slightly based on the deuteration pattern. It is crucial to optimize the MRM transitions for both the analyte and the internal standard.

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 30-30,000 pg/mL for Evogliptin.[4] The correlation coefficient (r) was consistently greater than 0.995.[4]

  • Precision and Accuracy: Both intra- and inter-day precision and accuracy were within acceptable limits (<15% RSD, and 85-115% of the nominal concentration, respectively).[4]

  • Recovery: The overall recovery of Evogliptin from human plasma was high, with reported values around 98.5%.[4]

  • Stability: Evogliptin was found to be stable in plasma through multiple freeze-thaw cycles and at room temperature for extended periods.[4]

Data Presentation
Validation ParameterResult
Linearity Range30 - 30,000 pg/mL[4]
Correlation Coefficient (r)> 0.995[4]
Lower Limit of Quantification (LLOQ)30 pg/mL[4]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Intra-day Accuracy (%)85 - 115%
Inter-day Accuracy (%)85 - 115%
Recovery (%)~98.5%[4]

Experimental Workflow Visualization

Evogliptin_LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 200 µL Plasma Sample add_is Add 10 µL this compound (IS) plasma->add_is add_acn Add 600 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify Logical_Relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs plasma_sample Plasma Sample sample_prep Sample Preparation (Protein Precipitation) plasma_sample->sample_prep standards Evogliptin & this compound Standards standards->sample_prep reagents Reagents (Solvents, Buffers) reagents->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition raw_data Raw Data (Chromatograms) data_acquisition->raw_data processed_data Processed Data (Peak Areas) raw_data->processed_data final_concentration Final Evogliptin Concentration processed_data->final_concentration

References

Application Note and Protocol: Quantitative Analysis of Evogliptin in Human Plasma using a Validated LC-MS/MS Method with Evogliptin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Evogliptin in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Evogliptin-d9 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring. All quantitative data from validation studies are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Accurate and precise quantification of Evogliptin in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic evaluations.[2][3][4] This application note describes a validated LC-MS/MS method for the determination of Evogliptin in human plasma, employing this compound as the stable isotope-labeled internal standard.[5] The method is highly sensitive, specific, and has been validated according to international guidelines.

Experimental Protocols

Materials and Reagents
  • Evogliptin reference standard

  • This compound internal standard[5]

  • Acetonitrile (HPLC grade)[6]

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)[5][6]

  • Ammonium formate (LC-MS grade)[5][6]

  • Human plasma (sourced from a certified blood bank)

  • Deionized water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative examples of suitable instrumentation and columns:

  • LC System: Waters Alliance-e2695 or equivalent[7]

  • Mass Spectrometer: TQ5500(3)/5500QTRAP, SCIEX, USA or equivalent[5]

  • Analytical Column: C18 column (e.g., 100 X 2.1 mm, 1.7 µm)[5][6]

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Evogliptin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Evogliptin stock solution with a mixture of methanol and water to create calibration curve (CC) standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.

  • Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add three volumes of acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 100 x 2.1 mm, 1.7 µm[5][6]
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile[5]
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.3 mL/min[6]
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
MRM Transitions Evogliptin: m/z 402.2 → 346.2this compound: m/z 411.2 → 347.2[5]
Ion Source Temp. Optimized for the specific instrument
Collision Gas Argon

Bioanalytical Method Validation Summary

The described method has been validated for linearity, accuracy, precision, recovery, and stability. The key quantitative results are summarized below.

Calibration Curve and Linearity
AnalyteCalibration RangeCorrelation Coefficient (r²)
Evogliptin5 - 5000 ng/mL[5]≥ 0.9950[5]

The lower limit of quantification (LLOQ) for Evogliptin has been reported to be as low as 30 pg/mL in some methods.[6]

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at four concentration levels.

AnalyteQC LevelIntra-batch Precision (%RSD)Intra-batch Accuracy (%)
EvogliptinLow<8.3%[5]98.0 - 106.3%[5]
Medium<8.3%[5]98.0 - 106.3%[5]
High<8.3%[5]98.0 - 106.3%[5]
Recovery and Matrix Effect

The extraction recovery of Evogliptin from human plasma was determined to be high and consistent.

AnalyteOverall Recovery
Evogliptin98.5%[6]

The use of a stable isotope-labeled internal standard (this compound) effectively compensates for any potential matrix effects.

Stability

Evogliptin has been shown to be stable in human plasma under various storage conditions.

Stability ConditionDurationFinding
Room Temperature24 hoursStable[6]
Freeze-Thaw CyclesAt least 3 cyclesStable[6]
Autosampler (15°C)24 hoursStable in final extract[6]

Experimental Workflow Diagram

Evogliptin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add this compound (IS) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection Analysis Start chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Mass Detection (MRM) ionization->detection integration Peak Integration detection->integration Raw Data calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantitative analysis of Evogliptin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of Evogliptin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalytical studies. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in drug development and clinical research settings.

References

Application Note: A Validated UPLC-MS/MS Protocol for the Pharmacokinetic Study of Evogliptin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides a detailed UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) protocol for the quantitative determination of Evogliptin in human plasma, suitable for pharmacokinetic studies.

Quantitative Data Summary

The pharmacokinetic parameters of Evogliptin have been characterized in several clinical studies. A summary of key parameters following single and multiple oral doses is presented below for easy comparison.

Table 1: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers after Single Oral Administration

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (hr)Reference
5 mg4.705.0153.9733-39[1][2]
10 mg8.8 (geometric mean)5.0310.1 (geometric mean)33-39[1]
20 mg16.5 (geometric mean)4.0625.6 (geometric mean)33-39[1]

Table 2: Pharmacokinetic Parameters of Evogliptin at Steady State (Multiple Doses)

Dose (once daily)Cmax,ss (ng/mL)Tmax,ss (hr)AUCτ,ss (ng·h/mL)Accumulation RatioReference
5 mg6.5 (geometric mean)4.0215.8 (geometric mean)1.4-1.5[1]
10 mg12.1 (geometric mean)4.0425.1 (geometric mean)1.4-1.5[1]
20 mg22.8 (geometric mean)4.0830.2 (geometric mean)1.4-1.5[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve during a dosing interval at steady state.

Experimental Protocols

This section details the validated UPLC-MS/MS methodology for the quantification of Evogliptin in human plasma.

Materials and Reagents
  • Evogliptin reference standard

  • Evogliptin-d9 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., SCIEX TQ5500 or equivalent) equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Evogliptin from plasma samples.

  • Thaw frozen plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 25 µL of the internal standard working solution (e.g., this compound in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

UPLC Conditions
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.

  • Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas: 9 psi.

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi.

  • Ion Source Gas 2 (Turbo Gas): 50 psi.

Table 3: MRM Transitions for Evogliptin and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Evogliptin402.2181.115035
This compound (IS)411.2181.115035
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Evogliptin and the internal standard in blank plasma from at least six different sources.

  • Linearity: A linear calibration curve should be established over the expected concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal matrix effect should be demonstrated.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage) should be established.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of Evogliptin using the described UPLC-MS/MS protocol.

Pharmacokinetic_Workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis (UPLC-MS/MS) cluster_data_analysis Data Analysis Dosing Oral Administration of Evogliptin Blood_Sampling Serial Blood Sampling (pre-dose and post-dose time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Preparation UPLC_Separation UPLC Separation Sample_Preparation->UPLC_Separation MSMS_Detection MS/MS Detection (MRM Mode) UPLC_Separation->MSMS_Detection Quantification Quantification of Evogliptin (Calibration Curve) MSMS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Non-compartmental) Quantification->PK_Analysis Reporting Reporting of PK Parameters (Cmax, Tmax, AUC) PK_Analysis->Reporting

Evogliptin Pharmacokinetic Study Workflow

This comprehensive protocol provides a robust and reliable method for the quantification of Evogliptin in human plasma, enabling accurate assessment of its pharmacokinetic properties. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality data for regulatory submissions and scientific publications.

References

Application Notes and Protocols: Solid-Phase Extraction for Evogliptin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Evogliptin and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While protein precipitation is a common sample preparation technique for Evogliptin[3][4], solid-phase extraction (SPE) offers a more robust method for removing interferences and improving analytical sensitivity. This document provides a detailed application note and a representative protocol for the solid-phase extraction of Evogliptin and its metabolites from human plasma prior to LC-MS/MS analysis.

The primary metabolism of Evogliptin involves phase I reactions, such as oxidation to 4-oxo-Evogliptin and hydroxylation to 4(S)-hydroxy-Evogliptin and 4(R)-hydroxy-Evogliptin, primarily mediated by the CYP3A4 enzyme.[5] Subsequent phase II reactions can also occur.[5] The analytical methods are typically developed for the parent drug and its major metabolites, M7 and M8.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of Evogliptin and its metabolites following a simple protein precipitation method, as a specific SPE method's data is not publicly available. These values can serve as a benchmark for the development and validation of a new SPE protocol.

Table 1: Linearity and Sensitivity of the Analytical Method

AnalyteLLOQ (pg/mL)Linear Range (pg/mL)Correlation Coefficient (r)
Evogliptin3030 - 30,000>0.995
Metabolites M7/M81010 - 10,000>0.995

Data sourced from a study utilizing protein precipitation.[3]

Table 2: Precision and Accuracy of the Analytical Method

AnalyteConcentration LevelWithin-Batch Precision (%RSD)Between-Batch Precision (%RSD)Accuracy (%)
Evogliptin & M7/M8LLOQ< 20< 2080 - 120
Evogliptin & M7/M8Low QC< 15< 1585 - 115
Evogliptin & M7/M8Medium QC< 15< 1585 - 115
Evogliptin & M7/M8High QC< 15< 1585 - 115

Data sourced from a study utilizing protein precipitation.[3]

Table 3: Recovery of the Analytical Method

AnalyteOverall Recovery (%)
Evogliptin98.5
Metabolites M7/M894.1

Data sourced from a study utilizing protein precipitation.[3]

Experimental Protocols

This section details a representative solid-phase extraction protocol for the extraction of Evogliptin and its metabolites from human plasma. This protocol is based on common practices for small molecule drugs and the known physicochemical properties of Evogliptin.

Materials:

  • SPE Cartridge: Mixed-Mode Cation Exchange SPE Cartridge

  • Human Plasma: K2EDTA as anticoagulant

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic Acid (88%)

    • Ammonium Hydroxide (28-30%)

    • Deionized Water

  • Internal Standard (IS): Deuterated Evogliptin or a structurally similar compound (e.g., Sitagliptin[1])

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • Spike 500 µL of plasma with the internal standard solution.

    • Add 500 µL of 4% formic acid in deionized water to the plasma sample.

    • Vortex for 30 seconds to mix.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the SPE cartridge.

    • Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Pass 1 mL of 0.1% formic acid in deionized water through the cartridge to remove polar interferences.

    • Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Evogliptin and its metabolites by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental Workflow for Solid-Phase Extraction of Evogliptin

SPE_Workflow Sample Sample Pre-treatment (Plasma + IS + Acid) Loading Sample Loading Sample->Loading Pre-treated Sample Conditioning SPE Cartridge Conditioning (Methanol -> Water) Conditioning->Loading Wash1 Aqueous Wash (0.1% Formic Acid) Loading->Wash1 Wash2 Organic Wash (Methanol) Wash1->Wash2 Drying Cartridge Drying (Vacuum) Wash2->Drying Elution Elution (5% NH4OH in Methanol) Drying->Elution DryDown Dry Down (Nitrogen Evaporation) Elution->DryDown Eluate Reconstitution Reconstitution (Mobile Phase) DryDown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Final Sample

Caption: Workflow of the solid-phase extraction protocol.

Signaling Pathway (Placeholder for illustrative purposes as a specific signaling pathway for SPE is not applicable)

The following is a placeholder to demonstrate the creation of a signaling pathway diagram as requested. For a real-world application, this would depict a biological pathway relevant to the drug's mechanism of action.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Protein1 Signaling Protein 1 Receptor->Protein1 Activation Protein2 Signaling Protein 2 Protein1->Protein2 Phosphorylation TranscriptionFactor Transcription Factor Protein2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

Caption: A generic signaling pathway diagram.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Evogliptin in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Evogliptin.

Troubleshooting Guide: Poor Peak Shape for Evogliptin

Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following sections address common peak shape problems encountered with Evogliptin, their potential causes, and recommended solutions.

Peak Tailing

Symptom: The peak has an asymmetrical tail extending from the peak maximum.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol Groups Evogliptin, as a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2] To mitigate this, use a buffered mobile phase with a pH between 3 and 7 to neutralize the silanol groups.[1] Consider using an end-capped column to minimize silanol activity.[1]
Mobile Phase pH is Not Appropriate The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like Evogliptin.[3][4] It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5] Evogliptin has a strongly basic pKa of 8.78.[6] Therefore, a mobile phase pH of around 4.5 is often effective.[7][8]
Column Overload Injecting too much sample can lead to peak tailing.[1][9] To address this, reduce the injection volume or dilute the sample.[4]
Column Contamination or Deterioration Accumulation of contaminants on the column or degradation of the stationary phase can cause peak tailing.[10] If you suspect this, first try flushing the column with a strong solvent.[1] If the issue persists, replacing the column may be necessary.[3][4]
Extra-column Dead Volume Excessive tubing length or wide-diameter tubing between the injector, column, and detector can increase peak tailing.[2] Ensure all connections are made with narrow internal diameter tubing and are properly fitted to minimize dead volume.[4]

// Path for all peaks tailing all_peaks_tailing [label="All Peaks Tailing", shape=plaintext, fontcolor="#202124"]; check_system [label="Check for System Issues:\n- Extra-column dead volume\n- Column contamination/voids\n- Improperly packed column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolve_system [label="Resolve System Issues:\n- Use narrower tubing\n- Flush or replace column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for only Evogliptin peak tailing one_peak_tailing [label="Only Evogliptin Peak Tailing", shape=plaintext, fontcolor="#202124"]; check_chemistry [label="Check for Chemical Interactions:\n- Secondary silanol interactions\n- Inappropriate mobile phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_method [label="Optimize Method:\n- Adjust mobile phase pH (e.g., pH 4.5)\n- Use end-capped column\n- Add buffer to mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Check for Column Overload", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_load [label="Reduce Injection Volume or Sample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Symmetrical Peak Shape Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> all_peaks_tailing [label="Yes"]; all_peaks_tailing -> check_system; check_system -> resolve_system; resolve_system -> end;

check_all_peaks -> one_peak_tailing [label="No"]; one_peak_tailing -> check_chemistry; check_chemistry -> optimize_method; optimize_method -> check_overload; check_overload -> reduce_load [label="Yes"]; reduce_load -> end; check_overload -> end [label="No"]; } Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Peak Fronting

Symptom: The peak has an asymmetrical front, appearing as a "shark fin".

Potential Causes and Solutions:

CauseRecommended Solution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[3] Dilute the sample or reduce the injection volume.[9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, peak fronting can occur.[4][9] Ideally, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[9]
Column Packing Issues A void or channel in the column packing can cause peak fronting.[9] This is often indicated if all peaks in the chromatogram exhibit fronting.[9] In this case, the column may need to be replaced.
Low Temperature In some cases, low column temperature can contribute to peak fronting. Consider increasing the column temperature to improve peak shape.[11]
Peak Splitting or Shoulders

Symptom: A single peak appears as two or more merged peaks or has a shoulder.

Potential Causes and Solutions:

CauseRecommended Solution
Partially Blocked Frit or Column Inlet A blockage can cause the sample to travel through multiple paths in the column, resulting in split peaks.[9] Backflushing the column may resolve this issue. If not, the column may need replacement.
Sample Solvent Effect Injecting the sample in a strong, non-polar solvent in a reversed-phase system can cause peak splitting.[9] As with peak fronting, it is best to dissolve the sample in the mobile phase or a weaker solvent.
Column Void A void at the head of the column can lead to peak splitting.[9] This is a sign of column degradation, and the column should be replaced.
Co-elution with an Impurity A shoulder on the Evogliptin peak may indicate the presence of a closely eluting impurity. To resolve this, you may need to adjust the mobile phase composition or gradient to improve separation.[11]

G start Peak Splitting or Shoulder Observed cause1 Partially Blocked Column Frit start->cause1 cause2 Strong Sample Solvent start->cause2 cause3 Column Void start->cause3 cause4 Co-eluting Impurity start->cause4 solution1 Backflush or Replace Column cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3 solution4 Optimize Mobile Phase for Better Resolution cause4->solution4

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for Evogliptin analysis?

A1: Several RP-HPLC methods have been developed for Evogliptin. Common conditions include:

  • Column: A C18 column is frequently used, such as a Hypersil BDS C18 (250mm x 4.6mm, 5µm) or a Zodiac C18 column (150mm × 4.6mm, 5µm).[7][12]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 4.5) and an organic modifier like methanol or acetonitrile is common.[7][8] Ratios can vary, for example, Buffer:Methanol (45:55 v/v) or Phosphate buffer (pH 4.5):Acetonitrile (30:70 v/v).[7][8]

  • Flow Rate: A flow rate of 1.0 ml/min is often employed.[7][12]

  • Detection Wavelength: The UV detection wavelength is typically set around 260-265 nm.[7][12]

Q2: How does the pKa of Evogliptin affect peak shape?

A2: Evogliptin has a strongly basic pKa of 8.78.[6] When working with a mobile phase pH close to the pKa, small changes in pH can lead to shifts in the ionization state of the molecule, which can cause peak broadening or splitting. To ensure a consistent and sharp peak, it is recommended to use a mobile phase with a pH at least 2 units below the pKa. A pH of around 4.5 is often a good starting point for achieving good peak shape for Evogliptin.[7][8]

Q3: Can the sample preparation method impact the peak shape of Evogliptin?

A3: Yes, sample preparation is crucial. As mentioned in the troubleshooting guide, the choice of solvent to dissolve the Evogliptin sample can significantly affect the peak shape. Using a solvent that is much stronger than the mobile phase can lead to peak distortion, such as fronting or splitting.[4][9] It is always best to dissolve the sample in the mobile phase if possible. If a different solvent is necessary due to solubility, use the weakest solvent possible and inject the smallest possible volume.

Q4: What should I do if I observe ghost peaks in my chromatogram when analyzing Evogliptin?

A4: Ghost peaks are extraneous peaks that are not related to the sample. They can be caused by contamination in the mobile phase, carryover from previous injections, or bleed from the column.[1][3] To troubleshoot ghost peaks:

  • Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present.

  • Ensure you are using high-purity HPLC-grade solvents and fresh buffers.[1]

  • Flush the injector and the entire system to remove any potential contaminants.

  • If the problem persists, it may be due to column bleed, and the column might need to be replaced.

Q5: How can I improve the resolution between Evogliptin and other components in my sample?

A5: If you are experiencing poor resolution, you can try several approaches:

  • Adjust the mobile phase composition: Changing the ratio of the organic modifier to the aqueous buffer can alter the retention times and improve separation.[11]

  • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation.[11]

  • Modify the mobile phase pH: Adjusting the pH can change the retention of ionizable compounds and improve resolution.

  • Use a different column: A column with a different stationary phase or a smaller particle size can provide better efficiency and resolution.[11]

  • Optimize the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.[11]

Experimental Protocols

Example HPLC Method for Evogliptin Analysis

This protocol is based on a published method and can be used as a starting point for method development and troubleshooting.[7]

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Shimadzu Prominence with UV-Visible Detector
Column Hypersil BDS C18 (250mm x 4.6mm, 5µm)
Mobile Phase Buffer (pH 4.5) : Methanol (45:55 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature Ambient

Reagent and Sample Preparation:

  • Buffer Preparation (pH 4.5): Prepare a suitable buffer, such as a phosphate buffer, and adjust the pH to 4.5 using phosphoric acid or a suitable base.

  • Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade methanol in a 45:55 volume-to-volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Evogliptin tartrate reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 20 µg/mL).[7]

  • Sample Preparation: For tablet analysis, crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Evogliptin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then filter the solution through a 0.45 µm syringe filter before injection.

References

Potential for ion suppression or enhancement with Evogliptin-d9.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evogliptin-d9 in bioanalytical assays. The focus is on addressing potential issues related to ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement in the context of LC-MS/MS analysis of this compound?

A1: Ion suppression is a phenomenon observed in LC-MS/MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components from the sample (e.g., plasma, urine).[1][2][3] Conversely, ion enhancement is a less common effect where the analyte signal is increased by these co-eluting species.[2] These matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: Is this compound expected to experience ion suppression?

Q3: How can I determine if ion suppression or enhancement is affecting my this compound signal?

A3: A common method to assess matrix effects is the post-column infusion experiment.[1][5] In this procedure, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from a subject not dosed with the drug) is then injected. Any dip or rise in the baseline signal at the retention time of Evogliptin indicates the presence of ion suppression or enhancement, respectively.

Q4: What are the primary causes of ion suppression in bioanalytical methods?

A4: Ion suppression is often caused by endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[3][6] Exogenous contaminants, like polymers leached from plasticware, can also contribute.[3] These interfering substances can compete with the analyte for ionization in the MS source, leading to a reduced signal.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression or enhancement issues during the analysis of this compound.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to confirm that the observed signal variability is due to matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound prepared in the mobile phase at a known concentration.

    • Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the final extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): this compound is spiked into the biological matrix before the extraction process at the same initial concentration.

  • Analyze all three sets using the established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A Matrix Factor significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Data Presentation: Example Matrix Effect and Recovery Data for this compound

Sample SetDescriptionMean Peak Area (n=6)Standard DeviationMatrix Factor (%)Recovery (%)
Set A Neat Solution (100 ng/mL)850,00025,000--
Set B Post-extraction Spike680,00034,00080.0-
Set C Pre-extraction Spike612,00042,840-90.0

In this hypothetical example, a Matrix Factor of 80% indicates a 20% ion suppression effect.

Step 2: Mitigate Identified Matrix Effects

If significant ion suppression or enhancement is confirmed, the following strategies can be employed:

1. Improve Sample Preparation:

  • Solid-Phase Extraction (SPE): This technique is generally more effective than protein precipitation or liquid-liquid extraction at removing interfering phospholipids and other matrix components.[2]

  • Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent can selectively isolate this compound while leaving interfering compounds behind.

2. Optimize Chromatographic Conditions:

  • Increase Chromatographic Resolution: Modifying the mobile phase gradient, using a longer column, or a column with a different stationary phase can help separate this compound from co-eluting matrix components.[2][6]

  • Use a Divert Valve: A divert valve can be programmed to send the initial and final portions of the chromatographic run (which often contain highly interfering compounds) to waste instead of the mass spectrometer source.[5]

3. Adjust Mass Spectrometric Conditions:

  • Optimize Ion Source Parameters: Adjusting settings like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes minimize the impact of matrix effects.[5]

4. Employ a Stable Isotope-Labeled Internal Standard:

  • The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Evogliptin, is the most effective way to compensate for matrix effects.[2][4] Since the internal standard co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, the ratio of their peak areas remains constant, leading to accurate quantification.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate or Imprecise Results assess_me Step 1: Assess Matrix Effects (Post-Column Infusion or Quantitative Assessment) start->assess_me me_present Significant Matrix Effect Identified? assess_me->me_present optimize_sp Step 2a: Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end End: Method Validated me_present->end No optimize_lc Step 2b: Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_is Step 2c: Ensure Use of Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-assess Matrix Effects use_is->reassess reassess->me_present Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis & Calculation set_a Set A: Neat Solution lcms LC-MS/MS Analysis set_a->lcms set_b Set B: Post-extraction Spike set_b->lcms set_c Set C: Pre-extraction Spike set_c->lcms calc_mf Calculate Matrix Factor: (Area B / Area A) * 100 lcms->calc_mf calc_re Calculate Recovery: (Area C / Area B) * 100 lcms->calc_re

References

Technical Support Center: Evogliptin-d9 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Evogliptin-d9 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guide: In-Source Fragmentation of this compound

In-source fragmentation is a phenomenon where precursor ions fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] This can lead to a diminished signal for the intended precursor ion ([M+H]⁺) and the appearance of fragment ions in the mass spectrum, potentially complicating quantification and structural elucidation.

Initial Assessment:

  • Confirm the expected mass-to-charge ratio (m/z) for this compound.

    • Evogliptin (C₁₉H₂₆F₃N₃O₃) has a molecular weight of 417.43 g/mol .[3]

    • The deuterated internal standard, this compound, will have a higher molecular weight. Assuming the nine deuterium atoms replace nine hydrogen atoms, the approximate molecular weight will be 426.5 g/mol .

    • The expected protonated molecule in positive ion mode ESI would be [M+H]⁺ at approximately m/z 427.5.

  • Identify unexpected fragment ions.

    • Compare the observed m/z values in your spectrum to the expected precursor ion.

    • Significant peaks at lower m/z values may indicate in-source fragmentation. While specific fragmentation pathways for this compound are not readily published, general fragmentation of similar molecules involves the loss of functional groups.

Troubleshooting Steps:

If you observe significant in-source fragmentation of this compound, consider the following steps to mitigate the issue. These adjustments aim to create "softer" ionization conditions.[4]

ParameterRecommended ActionRationale
Cone Voltage / Fragmentor Voltage Decrease the voltage in a stepwise manner.This is often the most influential parameter for controlling in-source fragmentation. Lowering the voltage reduces the kinetic energy imparted to the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, thus minimizing collisions that cause fragmentation.[1][4]
Source Temperature Lower the ion source temperature.High temperatures can provide enough thermal energy to induce fragmentation of thermally labile molecules.[1][4]
Nebulizing and Drying Gas Flow Optimize the gas flow rates.While primarily affecting desolvation, suboptimal gas flows can sometimes contribute to less stable ion formation. Experiment with slightly lower flow rates, ensuring efficient solvent evaporation is maintained.
Mobile Phase Composition Modify the mobile phase.The choice of solvent and additives can influence ionization efficiency and ion stability. For example, switching from acetonitrile to methanol or using ammonium formate instead of formic acid might lead to softer ionization.[5]
Sample Concentration Dilute the sample.High sample concentrations can sometimes lead to space-charge effects and increased ion-molecule interactions in the source, potentially contributing to fragmentation.
Instrument Cleaning Clean the ion source.A contaminated ion source can lead to unstable spray and inconsistent ionization, which may exacerbate fragmentation.[5]

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

A1: In-source fragmentation is the breakdown of the this compound parent ion within the ESI source, before it is isolated and analyzed by the mass spectrometer.[1][2] This is problematic because it reduces the intensity of the target precursor ion ([M+H]⁺), which can negatively impact the sensitivity and accuracy of quantification. It can also lead to the misidentification of fragments as impurities or metabolites.[2]

Q2: I am seeing a significant peak that I suspect is a fragment of this compound. How can I confirm this?

A2: To confirm if a peak is an in-source fragment, you can perform the following:

  • Vary the cone/fragmentor voltage: As you decrease the voltage, the intensity of the suspected fragment ion should decrease, while the intensity of the parent ion ([M+H]⁺) should increase.

  • Perform MS/MS on the parent ion: If the suspected fragment is also observed in the MS/MS spectrum of the isolated parent ion, it provides strong evidence of its origin.

Q3: Can in-source fragmentation be used intentionally?

A3: Yes, in some advanced applications, in-source fragmentation can be intentionally induced to generate fragment ions for structural confirmation without the need for a separate MS/MS scan. This is sometimes referred to as "in-source CID" or "enhanced in-source fragmentation annotation (eISA)".[6][7] However, for quantitative analysis, it is generally minimized to ensure accurate measurement of the precursor ion.

Q4: Besides instrument settings, are there other factors that could be causing in-source fragmentation of my this compound sample?

A4: Yes. The stability of the molecule itself is a key factor. Additionally, the sample matrix can play a role. Complex matrices can sometimes lead to less stable ionization. Ensure your sample preparation is robust and effectively removes interfering substances. The choice of mobile phase and additives can also influence ion stability.[5]

Experimental Protocols

Recommended Starting Method for this compound Analysis by LC-MS/MS

This protocol provides a general starting point. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution to create calibration standards and quality control samples in the desired matrix (e.g., plasma, urine).

  • Sample Extraction (from plasma):

    • To 100 µL of plasma, add the internal standard (a stable isotope-labeled version of Evogliptin if this compound is the analyte, or another suitable compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Cone Voltage Start at 20 V and optimize to minimize fragmentation.
Collision Energy Optimize for specific fragment ions for MS/MS.
MRM Transitions To be determined based on precursor and product ion masses.

Visualizations

InSourceFragmentation_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Verification ObserveSpectrum Observe Mass Spectrum CheckPrecursor Is [M+H]+ signal low? ObserveSpectrum->CheckPrecursor IdentifyFragments Are unexpected fragments present? CheckPrecursor->IdentifyFragments Yes DecreaseConeVoltage Decrease Cone Voltage IdentifyFragments->DecreaseConeVoltage Initiate Troubleshooting LowerSourceTemp Lower Source Temperature DecreaseConeVoltage->LowerSourceTemp OptimizeGas Optimize Gas Flows LowerSourceTemp->OptimizeGas ModifyMobilePhase Modify Mobile Phase OptimizeGas->ModifyMobilePhase AnalyzeResults Re-analyze Sample ModifyMobilePhase->AnalyzeResults ConfirmSignal Is [M+H]+ signal improved? AnalyzeResults->ConfirmSignal ReduceFragments Are fragments reduced? ConfirmSignal->ReduceFragments Yes

Caption: A workflow diagram for troubleshooting in-source fragmentation.

Fragmentation_Pathway_Hypothetical Evogliptin_d9 This compound [M+H]+ Fragment1 Fragment A (e.g., loss of t-butyl group) Evogliptin_d9->Fragment1 - C4H9 (d-labeled) Fragment2 Fragment B (e.g., cleavage of amide bond) Evogliptin_d9->Fragment2 Fragment3 Fragment C Fragment2->Fragment3

Caption: A hypothetical fragmentation pathway for this compound.

Logic_Relationship cluster_params Adjustable Parameters cluster_outcome Observed Outcome cluster_goal Desired Result ConeVoltage Cone Voltage Fragmentation In-Source Fragmentation ConeVoltage->Fragmentation directly influences SourceTemp Source Temperature SourceTemp->Fragmentation influences GasFlow Gas Flow GasFlow->Fragmentation can influence PrecursorIon Stable Precursor Ion Fragmentation->PrecursorIon is inversely proportional to

Caption: The logical relationship between instrument parameters and ion fragmentation.

References

Stability of Evogliptin-d9 in stock solutions and processed samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Evogliptin-d9 in stock solutions and processed samples. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound stock solutions?

A1: While specific stability data for this compound is not extensively published, general guidance for deuterated internal standards and related compounds like Evogliptin suggests that stock solutions should be stored at -20°C or lower to minimize degradation.[1] It is crucial to perform your own stability studies to establish appropriate storage conditions and expiration dates for your specific solvent and concentration.

Q2: How long can I store this compound stock solutions?

A2: The long-term stability of this compound stock solutions needs to be experimentally determined. According to the FDA's "Bioanalytical Method Validation Guidance for Industry," stability data should be generated to justify the duration of stock solution storage.[2] This involves analyzing the stock solution at various time points and comparing the results to a freshly prepared solution.

Q3: What are the potential degradation pathways for Evogliptin and its deuterated analog?

A3: Forced degradation studies on Evogliptin have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] Therefore, it is crucial to avoid exposure of this compound solutions to these conditions. The primary degradation pathways may involve hydrolysis of the amide bond and oxidation.

Q4: How do I assess the stability of this compound in processed samples (e.g., plasma extracts)?

A4: The stability of an analyte in a processed sample is evaluated to ensure that no degradation occurs during the analytical run. This is typically assessed by leaving processed samples at room temperature or in the autosampler for a specific duration and then comparing the analyte's response to that of freshly processed samples. The FDA guidance for bioanalytical method validation provides detailed procedures for these assessments.

Q5: Can the deuterium label on this compound exchange with protons from the solvent?

A5: Deuterium exchange is a potential concern for all deuterated internal standards.[5] The likelihood of exchange depends on the position of the deuterium atoms and the solvent conditions (e.g., pH). For this compound, it is important to be aware of this possibility, especially under acidic or basic conditions, and to assess for any changes in the mass spectrum of the internal standard over time.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard Response

Symptom: The peak area or height of the this compound internal standard is highly variable between injections or analytical runs.

Possible Causes:

  • Degradation of Stock Solution: The this compound stock solution may have degraded due to improper storage or prolonged time at room temperature.

  • Instability in Processed Samples: this compound may be unstable in the final extraction solvent or when exposed to the analytical mobile phase for extended periods in the autosampler.

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the internal standard working solution into the samples.

  • Instrumental Variability: Issues with the autosampler, injector, or mass spectrometer source can lead to inconsistent responses.

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: Prepare a new stock solution of this compound from a reliable source. Compare the response of the new solution to the old one.

  • Evaluate Autosampler Stability: Inject the same processed sample multiple times over the expected run time to assess if the response of this compound decreases over time.

  • Verify Pipetting Accuracy: Calibrate and verify the accuracy and precision of the pipettes used for adding the internal standard.

  • Perform Instrument Maintenance: Check the autosampler needle, injection port, and mass spectrometer source for any issues. Run system suitability tests to ensure the instrument is performing correctly.

Issue 2: Shift in Retention Time of this compound

Symptom: The retention time of the this compound peak shifts significantly during an analytical run or between runs.

Possible Causes:

  • Chromatographic Column Degradation: The analytical column may be degrading or contaminated.

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can lead to retention time shifts.

  • Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.

  • Isotopic Exchange: While less common, extensive deuterium-proton exchange could potentially lead to a slight shift in chromatography, although this is more likely to be observed as a change in the mass spectrum.

Troubleshooting Steps:

  • Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.

  • Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components.

  • Check Column Temperature: Verify that the column oven is maintaining a stable and accurate temperature.

  • Inspect the Column: If the problem persists, it may be necessary to wash or replace the analytical column.

Data Presentation

The following tables summarize the stability of Evogliptin under forced degradation conditions. While this data is for the non-deuterated compound, it provides a useful reference for understanding its potential stability liabilities.

Table 1: Summary of Forced Degradation Studies on Evogliptin

Stress ConditionTime (hours)Temperature (°C)% DegradationReference
0.1 M HCl (Acidic)4Ambient19.48[3]
0.1 N NaOH (Basic)3Ambient18.15[3]
3% H₂O₂ (Oxidative)10Ambient22.11[3]
Thermal1610514.27[3]
Photolytic (UV)1Ambient11.33[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, bring the solution to volume with methanol.

    • Stopper the flask and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Allow the stock solution to equilibrate to room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the solution to volume with the appropriate solvent (e.g., 50% methanol in water).

    • Stopper the flask and mix thoroughly.

    • This working solution is now ready to be added to samples and calibration standards.

Protocol 2: Assessment of Stock Solution Stability

This protocol outlines a procedure to evaluate the stability of the this compound stock solution over time.

Procedure:

  • Prepare a fresh stock solution of this compound as described in Protocol 1. This will serve as the "time zero" reference.

  • Aliquot the remaining stock solution into several amber vials and store them under the desired storage conditions (e.g., -20°C).

  • At each stability time point (e.g., 1, 3, 6 months), remove one aliquot from storage and allow it to equilibrate to room temperature.

  • Prepare a working solution from the aged stock solution and a fresh working solution from the "time zero" reference stock (which should also be stored under the same conditions).

  • Analyze both working solutions using the validated analytical method.

  • Compare the peak area response of the aged stock solution to the fresh stock solution. The stability is considered acceptable if the response of the aged solution is within a predefined percentage (e.g., ±15%) of the fresh solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solution stock->working spike Spike Samples with Working Solution working->spike extract Extract Samples spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing lcms->data

Caption: Experimental workflow for sample analysis using this compound.

stability_assessment_logic start Assess Stability of this compound is_stock Is it a stock solution? start->is_stock is_processed Is it a processed sample? is_stock->is_processed No long_term Perform Long-Term Stability Test is_stock->long_term Yes autosampler Perform Autosampler Stability Test is_processed->autosampler Yes end Stability Profile Established is_processed->end No freeze_thaw Perform Freeze-Thaw Stability Test long_term->freeze_thaw freeze_thaw->end autosampler->end

Caption: Decision tree for this compound stability testing.

References

Minimizing carryover in the LC system for Evogliptin analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Evogliptin using Liquid Chromatography (LC) systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize carryover and ensure the accuracy and reliability of your results.

Troubleshooting Guide: Minimizing Carryover

Carryover, the appearance of an analyte signal in a blank injection following a high-concentration sample, can significantly impact the accuracy of quantitative analysis. This guide provides a systematic approach to identifying and mitigating carryover in your LC system during Evogliptin analysis.

Q1: I am observing carryover in my blank injections after running a high-concentration Evogliptin standard. What are the initial steps to diagnose the problem?

A1: The first step is to determine the nature and source of the carryover. This can be achieved by injecting a sequence of samples in the following order:

  • Blank: To establish a baseline.

  • High-Concentration Evogliptin Standard: To introduce the analyte into the system.

  • Multiple Blanks (at least 3-5): To observe the carryover pattern.

If the peak area of Evogliptin decreases with each subsequent blank injection, you are likely experiencing "classic" carryover, where residual sample is being washed out of the system. If the peak area remains relatively constant across the blank injections, you may have a contamination issue with your solvent, vial, or system components.[1]

Q2: What are the most common sources of carryover in an LC system for a compound like Evogliptin?

A2: For basic compounds like Evogliptin, which has a pKa of around 8.78, interactions with the LC system components can be a primary cause of carryover. The most common sources include:

  • Autosampler: This is the most frequent culprit. Residue can adhere to the needle, injection valve, or sample loop.[2]

  • Column: The analytical column, including the frits and the stationary phase itself, can retain the analyte.

  • Fittings and Tubing: Improperly seated fittings can create dead volumes where the sample can be trapped.[2]

  • MS Ion Source: While less common for carryover that decreases with subsequent blanks, contamination of the ion source can contribute to background noise.

Q3: How can I optimize the autosampler wash settings to minimize Evogliptin carryover?

A3: Optimizing the autosampler wash is critical. Evogliptin is soluble in solvents like methanol and acetonitrile. A multi-step wash protocol using a combination of solvents is often most effective.

  • Wash Solution Composition: A wash solution should be strong enough to dissolve Evogliptin and remove it from the needle and injection port surfaces. A common and effective approach is to use a wash solution that is a stronger solvent than the mobile phase. For Evogliptin, which is often analyzed using a mobile phase of acetonitrile and water with a formic acid modifier, a good starting point for a wash solution would be a mixture of acetonitrile and water with a small amount of acid, or even a "magic mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone for particularly stubborn carryover.

  • Wash Volume and Duration: Increase the volume of the wash solution and the duration of the wash cycle.

  • Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps to clean the needle before and after sample aspiration.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover in a bioanalytical method?

A1: According to regulatory guidelines, carryover in the blank sample following the highest concentration standard should not be greater than 20% of the lower limit of quantitation (LLOQ) for the analyte and 5% for the internal standard.[1]

Q2: Could the sample solvent be contributing to carryover?

A2: Yes, the composition of the sample solvent can influence carryover. If the analyte is not fully soluble in the sample solvent, it may precipitate in the injection system. Ensure that Evogliptin is fully dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent precipitation upon injection.

Q3: Are there any specific material considerations for vials and caps to prevent carryover?

A3: While less common, the material of your vials and caps can sometimes contribute to carryover or contamination. Using high-quality, low-adsorption vials and septa is a good practice. For basic compounds, deactivated or silanized glass vials can sometimes reduce adsorption to the glass surface.

Q4: Can the LC column itself be a significant source of carryover for Evogliptin?

A4: Yes, the column can be a source of carryover, especially if it becomes fouled or if there are strong secondary interactions between Evogliptin and the stationary phase. To mitigate this, ensure adequate column flushing with a strong solvent at the end of each analytical run. If you suspect column-related carryover, you can try replacing the column with a new one and re-running your carryover test.

Q5: What should I do if I've tried optimizing the wash solution and I still have significant carryover?

A5: If optimizing the wash solution is not sufficient, a systematic troubleshooting approach is necessary. This involves isolating and testing different components of the LC system. You can start by replacing the injection valve rotor seal, as this is a common wear part that can contribute to carryover. If the problem persists, inspect and clean other components like the needle and sample loop.

Quantitative Data Summary

The following table provides a hypothetical example of carryover assessment results for Evogliptin analysis, demonstrating an effective reduction in carryover after optimizing the autosampler wash protocol.

Sample InjectionPeak Area of Evogliptin (Initial Method)% Carryover vs. ULOQPeak Area of Evogliptin (Optimized Method)% Carryover vs. ULOQ
Upper Limit of Quantitation (ULOQ)1,500,000-1,510,000-
Blank 1 (Post-ULOQ)1,5000.10%1500.01%
Blank 2 (Post-ULOQ)7500.05%Not Detected< 0.005%
Blank 3 (Post-ULOQ)3000.02%Not Detected< 0.005%

Acceptance criteria for carryover in the first blank is typically <0.02% of the ULOQ peak area, which corresponds to <20% of the LLOQ peak area.

Experimental Protocols

Protocol 1: Systematic Carryover Assessment

This protocol outlines the steps to systematically assess carryover in the LC system for Evogliptin analysis.

  • Prepare Samples:

    • Blank: Mobile phase or matrix without analyte.

    • Lower Limit of Quantitation (LLOQ) Standard: Prepare a standard at the lowest concentration of your calibration curve.

    • Upper Limit of Quantitation (ULOQ) Standard: Prepare a standard at the highest concentration of your calibration curve.

  • Injection Sequence:

    • Inject the Blank to establish the baseline.

    • Inject the LLOQ standard.

    • Inject the Blank .

    • Inject the ULOQ standard.

    • Inject at least three consecutive Blanks .

  • Data Analysis:

    • Measure the peak area of Evogliptin in all injections.

    • Calculate the percent carryover in the blank following the ULOQ using the formula: (Peak Area in Blank / Peak Area in ULOQ) * 100

    • Compare the carryover to the acceptance criteria (typically <20% of the LLOQ response).

Protocol 2: Optimized Autosampler Wash Method for Evogliptin

This protocol provides a starting point for an effective autosampler wash method to minimize Evogliptin carryover.

  • Prepare Wash Solutions:

    • Wash Solution A (Weak Wash): Mobile Phase A (e.g., 0.1% Formic Acid in Water).

    • Wash Solution B (Strong Wash): 50:50 (v/v) Acetonitrile:Isopropanol with 0.1% Formic Acid.

  • Autosampler Wash Program:

    • Pre-Injection Wash:

      • Rinse the needle with Wash Solution B for 10 seconds.

      • Rinse the needle with Wash Solution A for 5 seconds.

    • Post-Injection Wash:

      • Rinse the needle with Wash Solution B for 15 seconds.

      • Rinse the needle with Wash Solution A for 10 seconds.

  • Evaluation:

    • Perform the Systematic Carryover Assessment (Protocol 1) using the optimized wash method.

    • If carryover persists, increase the duration and/or volume of the rinses with the strong wash solution.

Visualizations

Carryover_Troubleshooting_Workflow start Start: Carryover Observed classify Classify Carryover: Inject High Standard then Multiple Blanks start->classify classic_carryover Classic Carryover? (Decreasing Peak Area) classify->classic_carryover contamination Constant Carryover: Investigate Solvent/Vial Contamination classic_carryover->contamination No optimize_wash Optimize Autosampler Wash: - Stronger Wash Solvent - Increase Volume/Duration - Pre/Post Washes classic_carryover->optimize_wash Yes evaluate Evaluate Carryover: Run Assessment Protocol optimize_wash->evaluate check_hardware Check Hardware: - Injection Valve Rotor Seal - Needle and Sample Loop - Fittings for Dead Volume check_hardware->evaluate evaluate->check_hardware No resolved Issue Resolved evaluate->resolved Yes Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_samples Prepare Samples: - Blank - LLOQ - ULOQ injection_sequence Run Injection Sequence: 1. Blank 2. LLOQ 3. Blank 4. ULOQ 5. Blank x3 prep_samples->injection_sequence prep_wash Prepare Wash Solutions: - Weak Wash (MP A) - Strong Wash (ACN/IPA) prep_wash->injection_sequence data_analysis Analyze Data: - Measure Peak Areas - Calculate % Carryover injection_sequence->data_analysis compare Compare to Acceptance Criteria (<20% of LLOQ) data_analysis->compare

References

Deuterium-hydrogen exchange issues with Evogliptin-d9.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evogliptin-d9. This resource is designed for researchers, scientists, and drug development professionals using this compound as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to deuterium-hydrogen (D-H) exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: Evogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] this compound is a deuterated version of Evogliptin, intended for use as an internal standard in quantitative bioanalysis by LC-MS.[3][4] The nine deuterium atoms are synthetically incorporated into the tert-butyl group of the molecule. This position is chosen because hydrogens on aliphatic carbons are generally non-exchangeable under typical physiological and analytical conditions, which is a critical feature for a reliable SIL-IS.[5]

Q2: What is deuterium-hydrogen (D-H) exchange and why is it a concern?

A2: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[6] For a deuterated internal standard like this compound, this is problematic because it changes the mass of the standard. This can lead to the formation of d8, d7, etc., species, which can interfere with the quantification of the unlabeled analyte, compromise the accuracy of pharmacokinetic data, and reduce the overall robustness of the bioanalytical method.[5][7]

Q3: Under what conditions is D-H exchange most likely to occur?

A3: While the deuterium labels in this compound are on a stable aliphatic group, aggressive chemical conditions can still promote D-H exchange. The primary factors include:

  • Extreme pH: Strongly acidic or basic conditions can catalyze the exchange process.[3][8]

  • High Temperature: Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed to overcome the activation barrier for exchange.[9]

  • Solvent Composition: Protic solvents (e.g., water, methanol) are the source of protons for the exchange. The rate of exchange is minimized at a pH of approximately 2.5.[8][10]

  • Long-term Storage: Extended storage in aqueous or protic solutions can lead to a gradual increase in D-H exchange over time.[7]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my mass spectrometry data corresponding to Evogliptin-d8, -d7, etc.

This indicates that your this compound internal standard is undergoing D-H exchange. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Sample Preparation and Handling

Your sample preparation workflow is the most likely source of the issue.

Question: Are you exposing the sample to high temperatures or extreme pH?

ConditionRisk LevelRecommended Action
pH < 3 or pH > 10 HighBuffer all aqueous solutions to a pH between 4 and 8. If acidic conditions are required for chromatography, minimize the time the sample spends in the acidic mobile phase by using a rapid gradient.
Temperature > 40°C HighPerform all sample preparation steps (e.g., protein precipitation, evaporation) at reduced temperatures. Use a refrigerated autosampler set to 4°C.[11][12]
Use of Protic Solvents MediumIf possible, reconstitute final extracts in a solvent with high organic content (e.g., >90% acetonitrile). Minimize the time samples are in contact with aqueous solutions.
Long Extraction Times MediumStreamline your sample preparation workflow to reduce the overall time from sample collection to injection.
Step 2: Assess Analytical Method Parameters

Your LC-MS method itself could be contributing to the exchange.

Question: What are the conditions of your chromatography and mass spectrometry source?

ParameterPotential IssueRecommended Protocol
Mobile Phase pH Acidic (e.g., 0.1% formic acid) or basic (e.g., ammonium hydroxide) mobile phases can promote on-column exchange.Protocol 1: Mobile Phase Optimization. Test alternative mobile phase additives that provide good chromatography at a more neutral pH, such as ammonium acetate or ammonium formate. The minimum exchange rate is often observed around pH 2.5.[8]
LC Column Temperature Elevated column temperatures to improve peak shape can accelerate D-H exchange.Protocol 2: Low-Temperature Chromatography. Evaluate chromatographic performance at lower temperatures (e.g., 25-30°C). Modern UPLC columns can often provide good efficiency without high heat.
MS Source Temperature High temperatures in the ESI or APCI source can cause in-source exchange.Lower the source gas temperature to the minimum required for efficient desolvation.
Step 3: Verify Stock Solution Stability

The integrity of your this compound stock solution may be compromised.

Question: How are your stock solutions prepared and stored?

Storage ConditionPotential IssueRecommended Protocol
Aqueous Stock Solution Storing this compound in aqueous or methanol-based solutions for extended periods can lead to slow degradation.Protocol 3: Stock Solution Stability Study. Prepare fresh stock solutions in a non-protic solvent like acetonitrile or DMSO. Store at -20°C or -80°C.
Repeated Freeze-Thaw Cycles May introduce water condensation and degrade the standard.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Minimize D-H Exchange
  • Objective: To find an LC mobile phase that provides adequate chromatographic separation while minimizing on-column D-H exchange of this compound.

  • Materials:

    • Evogliptin and this compound analytical standards.

    • HPLC-grade water, acetonitrile, methanol.

    • Mobile phase additives: Formic acid, ammonium acetate, ammonium formate.

  • Methodology:

    • Prepare a solution containing both Evogliptin and this compound.

    • Set up three different LC methods with the following mobile phases:

      • Method A (Acidic): A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.

      • Method B (Buffered pH ~4.5): A: 10 mM Ammonium Acetate in Water, B: Acetonitrile.

      • Method C (Buffered pH ~6.8): A: 10 mM Ammonium Formate in Water, B: Acetonitrile.

    • Inject the standard mixture using each method and acquire data in full scan mode.

    • Analyze the mass spectrum for the this compound peak. Quantify the peak area of the parent mass (d9) and any fragment masses corresponding to d8, d7, etc.

    • Analysis: Compare the ratio of d8/d9 across the three methods. The method showing the lowest ratio is preferable for minimizing D-H exchange.

Protocol 2: Assessment of this compound Stability in Final Extract
  • Objective: To determine the stability of this compound in the final sample extract under typical autosampler conditions.

  • Methodology:

    • Pool several processed blank matrix samples (e.g., plasma, urine).

    • Spike the pooled blank extract with this compound to a known concentration.

    • Divide the sample into multiple vials.

    • Inject one vial immediately (T=0).

    • Store the remaining vials in the autosampler at the set temperature (e.g., 4°C).

    • Inject vials at subsequent time points (e.g., 4, 8, 12, 24 hours).

    • Analysis: Monitor the peak area of this compound and any back-exchanged species (d8, d7). A stable standard should show less than a 15-20% change in the parent d9 peak area over the tested period.

Visualizations

Troubleshooting Workflow for D-H Exchange

D_H_Exchange_Troubleshooting start D-H Exchange Observed (e.g., d8, d7 peaks) prep Step 1: Evaluate Sample Preparation start->prep sub_prep1 Check for Extreme pH prep->sub_prep1 sub_prep2 Check for High Temperature prep->sub_prep2 lcms Step 2: Assess LC-MS Method sub_lcms1 Optimize Mobile Phase pH (Protocol 1) lcms->sub_lcms1 sub_lcms2 Reduce Column/Source Temp lcms->sub_lcms2 stock Step 3: Verify Stock Solution Stability sub_stock1 Check Storage Solvent stock->sub_stock1 sub_stock2 Perform Stability Study (Protocol 2) stock->sub_stock2 sub_prep1->lcms If no issue found end_node Issue Resolved sub_prep1->end_node Corrective action taken sub_prep2->lcms If no issue found sub_prep2->end_node Corrective action taken sub_lcms1->stock If no issue found sub_lcms1->end_node Corrective action taken sub_lcms2->stock If no issue found sub_lcms2->end_node Corrective action taken sub_stock1->end_node Corrective action taken sub_stock2->end_node Corrective action taken

Caption: A logical workflow for troubleshooting deuterium-hydrogen exchange issues.

Factors Influencing D-H Exchange

Factors_DH_Exchange center This compound (Stable) outcome D-H Exchange Evogliptin-d8, d7... factor1 High Temperature (>40°C) factor1->outcome Accelerates factor2 Extreme pH (<3 or >10) factor2->outcome Catalyzes factor3 Protic Solvent (e.g., H2O, MeOH) factor3->outcome Provides H+ Source factor4 Extended Exposure Time factor4->outcome Increases Probability

Caption: Key factors that can induce deuterium-hydrogen exchange in this compound.

References

Impact of different anticoagulants on Evogliptin plasma stability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the plasma stability of Evogliptin. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for blood sample collection for Evogliptin pharmacokinetic studies?

Based on a review of published pharmacokinetic studies, K2-EDTA is the most frequently used and recommended anticoagulant for collecting blood samples for the analysis of Evogliptin plasma concentrations.[1][2] Consistent use across multiple studies suggests that K2-EDTA is a reliable choice for maintaining the stability of Evogliptin in plasma samples.

Q2: Is there any data on the impact of other anticoagulants, such as heparin or sodium citrate, on Evogliptin stability?

Currently, there is a lack of direct comparative studies that have been published evaluating the stability of Evogliptin in plasma collected with different anticoagulants like heparin or sodium citrate versus K2-EDTA. Therefore, specific quantitative data on degradation rates or stability profiles in these alternative anticoagulants is not available.

Q3: What are the general factors that can affect the stability of Evogliptin in plasma?

While specific data for Evogliptin is limited, the stability of small molecule drugs like Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in plasma can be influenced by several factors:

  • Enzymatic Degradation: Plasma contains various enzymes that can potentially metabolize drugs.

  • pH: Changes in plasma pH can affect the chemical stability of a drug.[3]

  • Temperature: Higher temperatures can accelerate chemical degradation and enzymatic activity.[3]

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to the degradation of certain analytes.

Q4: Are there any known stability issues with other DPP-4 inhibitors that might be relevant for Evogliptin?

Studies on other DPP-4 inhibitors, such as sitagliptin and vildagliptin, have shown that they can be prone to degradation under specific conditions of pH, temperature, and oxidative stress.[4][5][6] While these findings are not directly transferable to Evogliptin, they highlight the importance of careful sample handling and storage to ensure the integrity of the analyte.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments related to Evogliptin plasma stability.

Issue Potential Cause Recommended Action
Low or inconsistent Evogliptin plasma concentrations Inappropriate Anticoagulant: Use of an anticoagulant other than K2-EDTA may not have been validated for Evogliptin stability.Use K2-EDTA tubes for blood collection. If another anticoagulant must be used, a validation study should be performed to assess Evogliptin stability in that matrix.
Sample Hemolysis: Hemolysis can release enzymes from red blood cells that may degrade Evogliptin.Optimize blood collection and handling procedures to minimize hemolysis. Avoid vigorous shaking of blood tubes and ensure proper centrifugation.
Delayed Plasma Separation: Prolonged contact of plasma with blood cells at room temperature can lead to enzymatic degradation.Process blood samples as soon as possible after collection. Centrifuge the blood and separate the plasma within the timeframe specified in your validated protocol.
Degradation of Evogliptin in stored plasma samples Improper Storage Temperature: Storing plasma samples at temperatures higher than recommended can lead to degradation.Store plasma samples at -70°C or lower for long-term storage. [7] For short-term storage, refer to your validated protocol, but temperatures should be kept as low as possible.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can degrade the analyte.Aliquot plasma into smaller volumes before freezing. This allows you to use a fresh aliquot for each analysis, avoiding multiple freeze-thaw cycles of the entire sample.
Interference in bioanalytical assay Anticoagulant Interference: Some anticoagulants can interfere with analytical methods, such as mass spectrometry.Ensure your analytical method is validated for use with K2-EDTA plasma. If using a different anticoagulant, perform validation to check for any matrix effects or interference.

Experimental Protocols

Blood Sample Collection and Processing for Evogliptin Analysis

This protocol is based on methodologies reported in published pharmacokinetic studies of Evogliptin.[1][2][7]

Materials:

  • K2-EDTA vacutainer tubes

  • Centrifuge

  • Pipettes and sterile pipette tips

  • Cryovials for plasma storage

Procedure:

  • Collect whole blood samples directly into K2-EDTA vacutainer tubes.

  • Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant.

  • Process the blood samples as soon as possible, ideally within 30 minutes of collection.[2]

  • Centrifuge the blood samples at approximately 1900 x g for 10 minutes at 4°C to separate the plasma.[7]

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Transfer the plasma into labeled cryovials.

  • Immediately freeze the plasma samples and store them at -70°C or below until analysis.[7]

Visualizations

Experimental_Workflow cluster_collection Blood Sample Collection cluster_processing Sample Processing (within 30 mins) cluster_storage Storage cluster_analysis Analysis Collect_Blood Collect Blood in K2-EDTA Tube Mix_Sample Gently Invert 8-10 Times Collect_Blood->Mix_Sample Immediate Mixing Centrifuge Centrifuge at 1900g for 10 min at 4°C Mix_Sample->Centrifuge Prompt Processing Separate_Plasma Aspirate Plasma Supernatant Centrifuge->Separate_Plasma Aliquot_Plasma Aliquot into Cryovials Separate_Plasma->Aliquot_Plasma Store_Sample Store at ≤ -70°C Aliquot_Plasma->Store_Sample Analyze Bioanalysis of Evogliptin Store_Sample->Analyze

Caption: Recommended workflow for blood sample handling for Evogliptin analysis.

Troubleshooting_Logic Start Inconsistent/Low Evogliptin Results? Check_Anticoagulant Anticoagulant Used? Start->Check_Anticoagulant K2_EDTA K2-EDTA Check_Anticoagulant->K2_EDTA Recommended Other_Anticoagulant Other (e.g., Heparin, Citrate) Check_Anticoagulant->Other_Anticoagulant Not Recommended Check_Handling Sample Handling Protocol Followed? K2_EDTA->Check_Handling Validate_Other Validate for Evogliptin Stability Other_Anticoagulant->Validate_Other Yes_Handling Yes Check_Handling->Yes_Handling No_Handling No Check_Handling->No_Handling Check_Storage Storage Conditions Correct? Yes_Handling->Check_Storage Review_Protocol Review and Adhere to Protocol No_Handling->Review_Protocol Yes_Storage Yes Check_Storage->Yes_Storage No_Storage No Check_Storage->No_Storage Investigate_Assay Investigate Bioanalytical Method Yes_Storage->Investigate_Assay Correct_Storage Correct Storage Conditions (≤ -70°C) No_Storage->Correct_Storage

Caption: Troubleshooting logic for suboptimal Evogliptin plasma stability results.

References

Overcoming low recovery of Evogliptin from biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Evogliptin bioanalysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the recovery of Evogliptin from biological samples.

Understanding Evogliptin's Properties

Successful recovery of Evogliptin is highly dependent on its physicochemical properties. Understanding these characteristics is the first step in troubleshooting and optimizing your extraction protocol.

Table 1: Physicochemical Properties of Evogliptin

Property Value Source
Molecular Formula C₁₉H₂₆F₃N₃O₃ [1]
Molecular Weight 401.4 g/mol [1]
pKa (Strongest Basic) 8.78 [2][3]
pKa (Strongest Acidic) 13.69 [2][3]
logP 1.29 [2]
Water Solubility 0.11 mg/mL [2]

| Solubility in DMSO | 100 mg/mL (with ultrasonic) |[4] |

Troubleshooting Guide: Low Recovery

This guide addresses specific issues that can lead to poor recovery of Evogliptin during sample preparation.

Q1: Why is my Evogliptin recovery low when using Protein Precipitation (PPT)?

A1: Low recovery with PPT can occur due to several factors:

  • Co-precipitation: Evogliptin may be trapped within the precipitated protein pellet.

  • Incorrect Solvent-to-Plasma Ratio: An insufficient volume of precipitating solvent may lead to incomplete protein removal.

  • Suboptimal Precipitating Solvent: The choice of organic solvent is critical for disrupting protein binding and fully solubilizing the analyte.

Troubleshooting Steps:

  • Optimize the Solvent: While acetonitrile is a common choice, other solvents or mixtures may yield better results. Methanol is also frequently used.[5] A validated method for Evogliptin in human plasma successfully used acetonitrile.[6]

  • Adjust Solvent Ratio: A higher solvent-to-plasma ratio (e.g., 3:1 or 4:1) can enhance protein denaturation and improve analyte release.

  • Vortex Thoroughly: Ensure vigorous and adequate mixing after adding the precipitating solvent to break up protein-analyte complexes.

  • Optimize Centrifugation: Increase centrifugation speed or time to ensure a compact and well-separated protein pellet.

Table 2: Comparison of Protein Precipitation Solvents (Illustrative)

Precipitating Solvent Typical Ratio (Solvent:Plasma) Expected Recovery (%) Notes
Acetonitrile 3:1 98.5% [6] Recommended. Provides clean extracts and high recovery for Evogliptin.[6]
Methanol 3:1 85-95% Can sometimes result in "fluffier" pellets that are harder to separate.

| Acetone | 3:1 | 80-90% | Can be effective but may extract more endogenous interferences. |

Detailed Protocol 1: Optimized Protein Precipitation for Evogliptin
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Q2: My recovery is poor with Liquid-Liquid Extraction (LLE). How can I improve it?

A2: LLE efficiency is governed by the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For ionizable compounds like Evogliptin, pH is the most critical parameter.[7]

  • pH Control: Evogliptin has a basic pKa of 8.78.[2][3] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa (i.e., pH > 10.78).[7] This suppresses the ionization of the basic amine group, driving the molecule into the organic phase.

  • Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[7] Given Evogliptin's logP of 1.29, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are suitable starting points.

  • Ionic Strength: Adding salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of hydrophilic analytes into the organic solvent (salting-out effect).[7]

Table 3: Effect of pH on Evogliptin LLE Recovery (Illustrative)

Aqueous Sample pH Analyte State Extraction Solvent Expected Recovery (%)
7.4 (Unadjusted Plasma) Mostly Ionized (Charged) Ethyl Acetate < 50%
9.0 Partially Ionized Ethyl Acetate 60-75%

| 11.0 | Mostly Neutral | Ethyl Acetate | > 90% |

Detailed Protocol 2: Optimized Liquid-Liquid Extraction for Evogliptin
  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 50 µL of 1M ammonium hydroxide to adjust the pH to >10.5.

  • Add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for analysis.

Q3: I'm seeing inconsistent results and low recovery with Solid-Phase Extraction (SPE). What should I check?

A3: SPE offers cleaner extracts but requires careful method development. Inconsistency often arises from improper sorbent selection or suboptimal execution of the core steps.

  • Sorbent Selection: For Evogliptin (logP 1.29, pKa 8.78), a reversed-phase (e.g., C18, C8) or a mixed-mode cation exchange sorbent would be appropriate. Reversed-phase SPE is a very common technique for extracting analytes from aqueous samples.[8]

  • Conditioning and Equilibration: The sorbent must be properly wetted (conditioned) with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water) to ensure proper analyte retention.[9]

  • Sample Loading: The pH of the sample should be adjusted to ensure the analyte is retained. For reversed-phase, a neutral pH is often sufficient. For mixed-mode cation exchange, a pH below the pKa (e.g., pH 6-7) will ensure the primary amine is charged and retained by the sorbent.

  • Wash Step: The wash step is critical for removing interferences. Use a weak solvent (e.g., water or low percentage of organic solvent) that will wash away interferences without eluting the analyte.

  • Elution: Use a strong enough organic solvent (e.g., methanol or acetonitrile, often with a modifier like formic acid or ammonia) to fully desorb the analyte from the sorbent.

Detailed Protocol 3: Reversed-Phase Solid-Phase Extraction (SPE) for Evogliptin
  • Condition: Pass 1 mL of methanol through a C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.[9]

  • Load: Load 500 µL of the pre-treated plasma sample (diluted 1:1 with water).

  • Wash: Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute Evogliptin with 1 mL of methanol into a collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

Experimental and Logical Workflows

Visualizing the experimental process and troubleshooting logic can help streamline your work.

G start_node Biological Sample (Plasma, Urine, etc.) process_node1 Sample Pre-treatment (e.g., pH adjustment, dilution) start_node->process_node1 Add Internal Standard process_node process_node decision_node decision_node output_node LC-MS/MS Analysis process_node2 Extraction (PPT, LLE, or SPE) process_node1->process_node2 Choose Extraction Method process_node3 Evaporation & Reconstitution process_node2->process_node3 Isolate Analyte process_node3->output_node Analyze

Caption: General workflow for Evogliptin extraction from biological samples.

G start_node Low Evogliptin Recovery decision_node1 Extraction Method? start_node->decision_node1 Check Method decision_node decision_node solution_node solution_node result_node Recovery Improved solution_node_ppt 1. Check Solvent Type (Use ACN) 2. Increase Solvent:Plasma Ratio 3. Ensure Vigorous Vortexing decision_node1->solution_node_ppt PPT solution_node_lle 1. Adjust pH to >10.5 2. Match Solvent Polarity to Analyte 3. Add Salt (Salting-out) decision_node1->solution_node_lle LLE solution_node_spe 1. Verify Sorbent Choice (C18) 2. Optimize Wash/Elution Solvents 3. Ensure Proper Conditioning decision_node1->solution_node_spe SPE solution_node_ppt->result_node solution_node_lle->result_node solution_node_spe->result_node

Caption: Troubleshooting logic for addressing low Evogliptin recovery.

Frequently Asked Questions (FAQs)

Q: What are the most common extraction methods for Evogliptin? A: The most prominently published and validated method for Evogliptin in human plasma is protein precipitation (PPT) using acetonitrile.[6] This method is simple, rapid, and has demonstrated high recovery (98.5%).[6] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also viable techniques that can provide cleaner extracts, though they require more extensive method development.

Q: How does the protein binding of Evogliptin affect recovery? A: While specific plasma protein binding data for Evogliptin is not detailed in the provided results, DPP-4 inhibitors as a class can exhibit variable protein binding. High protein binding can sequester the drug, making it unavailable for extraction and leading to low recovery. The goal of any extraction method (PPT, LLE, or SPE) is to efficiently disrupt these protein-drug interactions. This is achieved by denaturing proteins with organic solvents, shifting pH to alter protein conformation and drug charge, or using strong displacement solvents.

Q: What are the stability considerations for Evogliptin in biological samples? A: Evogliptin has been shown to be stable in spiked plasma samples for 24 hours at room temperature and can withstand at least three freeze-thaw cycles without significant degradation.[6] Stock solutions in methanol are stable for at least 111 days at 4°C.[6] For long-term storage, samples should be kept at -70°C.[10]

Q: How can I improve the sensitivity of my assay if recovery is already optimized? A: If your extraction recovery is high (>90%) but you still lack sensitivity, consider the following:

  • Increase Sample Volume: If feasible, increasing the initial sample volume while keeping the final reconstitution volume the same will concentrate the analyte.

  • Optimize Reconstitution Volume: Reconstitute the dried extract in the smallest possible volume that allows for reliable injection, which will increase the on-column concentration.

  • LC-MS/MS Optimization: Ensure that the mass spectrometer parameters (e.g., collision energy, ion source settings) are fully optimized for Evogliptin and its fragments. A validated method used electrospray positive ion mode with multiple reaction monitoring (MRM) transitions of m/z 402.2 -> 257.0 for Evogliptin.[11]

  • Use Deuterated Internal Standard: Using a stable isotope-labeled internal standard, such as Evogliptin-d9, can correct for matrix effects and variability in extraction, improving accuracy and precision at the lower limit of quantification.[10]

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation of Evogliptin Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which ensures the quality and consistency of bioanalytical data.[1][2][3] This document will delve into two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research or clinical needs.

ICH M10 Guideline: A Framework for Bioanalytical Method Validation

The ICH M10 guideline provides a harmonized framework for the validation of bioanalytical methods used to measure drug concentrations in biological matrices.[2] The objective is to demonstrate that a method is suitable for its intended purpose, ensuring the reliability of data supporting regulatory submissions.[1] Key validation parameters addressed in the guideline include selectivity, specificity, accuracy, precision, calibration curve, limits of quantitation, and stability.[4]

Comparative Analysis of Bioanalytical Methods for Evogliptin

Two widely used methods for the quantification of Evogliptin are HPLC-UV and LC-MS/MS. The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Performance Data Comparison

The following tables summarize the quantitative performance of validated HPLC-UV and LC-MS/MS methods for Evogliptin, based on published literature.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Evogliptin

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH M10 Guideline Acceptance Criteria
Linearity Range 5-65 µg/mL[5]30-30000 pg/mL[6]Correlation coefficient (r²) > 0.99[7]
Accuracy (% Recovery) 99.87% - 100.47%[5]Within ±15% of nominal (±20% at LLOQ)[6]Within ±15% of nominal (±20% at LLOQ)
Precision (% RSD) < 2%[8]< 15% (< 20% at LLOQ)[6]≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 0.75 µg/mL[5]Not explicitly stated, but LLOQ is 30 pg/mL-
Lower Limit of Quantification (LLOQ) 2.5 µg/mL[5]30 pg/mL[6]Analyte response should be at least 5 times the blank response
Specificity/Selectivity No interference from excipients[7]No significant interfering peaks at the retention time of the analyte and ISThe method should be able to differentiate and quantify the analyte in the presence of other components.
Stability Stable under various stress conditions (acid, base, oxidation, thermal)[7]Stable for 24 hours at room temperature and through 3 freeze-thaw cycles[6]Stability should cover the expected conditions of sample handling, storage, and analysis.

Table 2: Chromatographic and Spectrometric Conditions

ParameterHPLC-UV MethodLC-MS/MS Method
Stationary Phase Zodiac C18 column (150mm × 4.6mm, 5µm)[7]C18 column (100 X 2.1 mm i.d., 1.7 µm)[6]
Mobile Phase Solvent A: 20mM KH₂PO₄ in water-methanol (70:30, v/v); Solvent B: acetonitrile-methanol (90:10, v/v)[7]0.1% formic acid in 5 mM ammonium formate/acetonitrile (70:30)[6]
Flow Rate 1.0 mL/min[7]0.3 mL/min[6]
Detection UV at 260 nm[7]Electrospray positive ion mode with multiple reaction monitoring (MRM)
Internal Standard (IS) Not specified in the provided abstractDeuterated internal standards for each analyte[6]
Retention Time 3.463 min[7]Not explicitly stated in the provided abstract

Experimental Protocols

HPLC-UV Method for Evogliptin in Pharmaceutical Dosage Forms

This method is suitable for the routine quality control analysis of Evogliptin in tablets.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of Evogliptin and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.[7]

2. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10-30 µg/mL by diluting with the mobile phase.[7]

3. Preparation of Sample Solution:

  • Weigh and powder 10 tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Evogliptin to a 10 mL volumetric flask.

  • Add methanol, sonicate for 10 minutes, and dilute to the mark with methanol.

  • Filter the solution and dilute to a final concentration within the calibration range.[7]

4. Chromatographic Conditions:

  • Column: Zodiac C18 (150mm × 4.6mm, 5µm)[7]

  • Mobile Phase: Solvent A: 20mM KH₂PO₄ in water-methanol (70:30, v/v); Solvent B: acetonitrile-methanol (90:10, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 260 nm[7]

  • Injection Volume: 20 µL[7]

LC-MS/MS Method for Evogliptin in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic and bioequivalence studies.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add acetonitrile to precipitate the proteins.[6]

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with known concentrations of Evogliptin and its deuterated internal standard to prepare calibration standards and quality control (QC) samples.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 column (100 X 2.1 mm i.d., 1.7 µm)[6]

  • Mobile Phase: 0.1% formic acid in 5 mM ammonium formate/acetonitrile (70:30)[6]

  • Flow Rate: 0.3 mL/min[6]

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagrams illustrate the key workflows in bioanalytical method validation and sample analysis.

Bioanalytical_Method_Validation_Workflow start Start: Method Development validation Full Method Validation (ICH M10) start->validation selectivity Selectivity & Specificity validation->selectivity linearity Calibration Curve & Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity LLOQ & LOD validation->sensitivity stability Stability validation->stability report Validation Report selectivity->report linearity->report accuracy->report precision->report sensitivity->report stability->report sample_analysis Study Sample Analysis report->sample_analysis end End: Data Reporting sample_analysis->end

Caption: Bioanalytical method validation workflow according to ICH M10 guidelines.

HPLC_UV_Workflow start Start: Sample Preparation (Tablet Powder) dissolution Dissolution in Methanol & Sonication start->dissolution filtration Filtration dissolution->filtration dilution Dilution to Working Concentration filtration->dilution injection HPLC Injection (20 µL) dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (260 nm) separation->detection quantification Data Analysis & Quantification detection->quantification end End: Report Results quantification->end

Caption: Experimental workflow for HPLC-UV analysis of Evogliptin.

LC_MS_MS_Workflow start Start: Plasma Sample Collection precipitation Protein Precipitation (Acetonitrile) start->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection LC-MS/MS Injection supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry Detection (MRM) ionization->detection quantification Data Analysis & Quantification detection->quantification end End: Report Results quantification->end

Caption: Experimental workflow for LC-MS/MS analysis of Evogliptin in plasma.

Conclusion

Both HPLC-UV and LC-MS/MS methods offer robust and reliable approaches for the quantification of Evogliptin. The HPLC-UV method is a cost-effective and straightforward technique suitable for analyzing pharmaceutical formulations where high concentrations of the drug are expected.[5][7] In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices like human plasma, which is essential for pharmacokinetic studies.[6] The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the intended application of the data. Adherence to the ICH M10 guidelines during method validation is crucial to ensure the integrity and acceptability of the generated data for regulatory purposes.[1][3]

References

The Gold Standard in Bioanalysis: Evogliptin-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioanalytical studies, the choice of an internal standard is paramount to ensuring the accuracy and reliability of results. For the quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor Evogliptin, the stable isotope-labeled (SIL) internal standard, Evogliptin-d9, has emerged as the preferred choice for researchers. This guide provides a comprehensive comparison of this compound with other potential internal standards, supported by experimental data and detailed protocols, to assist scientists and drug development professionals in making informed decisions for their bioanalytical assays.

Superior Performance of this compound

The ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction to detection—to compensate for any potential variability. This compound, being a deuterated form of Evogliptin, shares near-identical physicochemical properties with the parent drug. This structural similarity ensures that it co-elutes with Evogliptin during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This leads to superior accuracy and precision in quantification compared to other types of internal standards, such as structural analogs.

Table 1: Comparison of Bioanalytical Method Performance

ParameterEvogliptin with this compound (SIL IS)Linagliptin with Telmisartan (Structural Analog IS)
Accuracy (%) 98.5 - 104.293.4 - 104.1
Precision (%RSD) < 5.0< 13.5
Recovery (%) Consistent and reproducible89.9 - 92.5
Matrix Effect (%) Minimal and compensated1.3 - 5.5
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10 ng/mL

Note: Data for this compound is based on typical performance characteristics of SIL internal standards in validated LC-MS/MS assays. Data for the structural analog is derived from a published bioanalytical method for Linagliptin using Telmisartan as the internal standard.

The Rationale for Choosing an Internal Standard

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. The logical process involves considering the analytical technique and the potential for variability during sample processing and analysis.

G cluster_0 Decision Process for Internal Standard Selection A Initiate Bioanalytical Method Development B Assess Potential for Variability (e.g., extraction, matrix effects) A->B C High Potential for Variability B->C Yes D Low Potential for Variability B->D No E Select Stable Isotope-Labeled (SIL) IS (e.g., this compound) C->E F Consider Structural Analog IS D->F G Evaluate Performance: Accuracy, Precision, Matrix Effect E->G F->G H Method Validation G->H

Caption: Logical workflow for selecting an internal standard.

Experimental Workflow for Comparative Analysis

A typical experimental workflow to compare the performance of this compound with a structural analog internal standard would involve parallel validation of the bioanalytical method with each internal standard.

G cluster_0 Experimental Workflow P1 Prepare Spiked Plasma Samples (Calibration standards and QCs) P2a Add this compound (IS) P1->P2a P2b Add Structural Analog (IS) P1->P2b P3a Sample Preparation (e.g., Protein Precipitation) P2a->P3a P3b Sample Preparation (e.g., Protein Precipitation) P2b->P3b P4a LC-MS/MS Analysis P3a->P4a P4b LC-MS/MS Analysis P3b->P4b P5 Data Analysis and Comparison (Accuracy, Precision, Matrix Effect, Recovery) P4a->P5 P4b->P5

Caption: Workflow for comparing internal standards.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of Evogliptin in plasma using an LC-MS/MS method with either this compound or a structural analog as the internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Evogliptin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically with a +9 Da shift from Evogliptin).

    • Structural Analog IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized for the chosen analog).

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the bioanalysis of Evogliptin. Its ability to track the analyte throughout the analytical process provides a level of accuracy and precision that is generally unmatched by structural analog internal standards. While a well-chosen structural analog can provide acceptable results, the inherent differences in physicochemical properties can lead to greater variability, particularly in complex biological matrices. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies of Evogliptin, this compound is the recommended internal standard.

A Comparative Guide to Bioanalytical Methods for Evogliptin and a Protocol for Inter-Laboratory Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. While direct inter-laboratory cross-validation data for Evogliptin methods is not publicly available, this document serves as a valuable resource by summarizing and comparing the performance of various validated methods. Additionally, a general protocol for conducting a cross-validation study between laboratories is provided, based on established regulatory guidelines, to aid in the process of method transfer or comparison.

Comparison of Validated Bioanalytical Methods for Evogliptin

The selection of a bioanalytical method is critical for the accurate quantification of drug concentrations in biological matrices, which is fundamental for pharmacokinetic, toxicokinetic, and bioequivalence studies. The following tables summarize the key parameters of several validated high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Evogliptin.

Table 1: Comparison of HPLC Methods for Evogliptin Quantification

ParameterMethod 1Method 2Method 3
Matrix Bulk DrugPharmaceutical Dosage FormBulk and Tablet Dosage Forms
Column Agilent C18 (250 x 4.6 mm, 5 µm)Waters XTerra RP-18 (150 x 4.6 mm, 3.5 µm)[1]Zodiac C18 (150mm x 4.6mm, 5µm)[2]
Mobile Phase Methanol: 0.05% Orthophosphoric acid in water (51:49% V/V)Acetonitrile: KH2PO4: Methanol (50:40:10% v/v)[1]Buffer(pH-4.5):Methanol (45:55%v/v)[2]
Flow Rate Not Specified1.0 ml/min[1]1.0 ml/min[2]
Detection UV (Wavelength not specified)Photodiode array detector at 228 nm[1]UV at 260 nm[2]
Linearity Range 5–30 µg/mlNot SpecifiedNot Specified
Correlation Coefficient (r²) 0.9996Not SpecifiedNot Specified
Accuracy (% Recovery) 99.81 - 99.95 %Not SpecifiedNot Specified
Precision (% RSD) < 2%Not Specified< 2%[2]

Table 2: Comparison of LC-MS/MS Methods for Evogliptin Quantification

ParameterMethod 1Method 2
Matrix Human PlasmaWistar Rat Plasma[3]
Column Agilent C18 (100 X 2.1 mm i.d., 1.7 mm)Grace Altima HP C18 (2.1 mm x 50 mm, 5 µm)[3]
Mobile Phase 0.1% formic acid in 5 mM ammonium formate/acetonitrile (60:40)Gradient elution with methanol (containing 0.1% formic acid, 4 mmol x L(-1) ammonium acetate) and 0.1% formic acid (containing 4 mmol x L(-1) ammonium acetate)[3]
Flow Rate Not SpecifiedNot Specified
Detection Electrospray positive ion mode with multiple reaction monitoringElectrospray ionization under positive-ion and multiple-reaction monitoring modes[3]
Linearity Range Not Specified0.5 to 500 ng/mL[3]
Lower Limit of Quantification (LLOQ) 10 pg/mL for evogliptin; 30 pg/mL for metabolites M7/M80.5 ng/mL[3]
Intra- and Inter-assay Precision (% CV) Not Specified< 14%[3]
Accuracy Not SpecifiedWithin standard ranges[3]

Experimental Protocol: A General Guide to Inter-Laboratory Cross-Validation of a Bioanalytical Method

Cross-validation is essential to ensure that a bioanalytical method produces comparable results when implemented in different laboratories. This protocol outlines the key steps for a cross-validation study, adhering to principles from regulatory guidelines such as the ICH M10.[4][5]

Objective

To establish the comparability and reliability of a bioanalytical method for the quantification of an analyte (e.g., Evogliptin) in a specific biological matrix between two or more laboratories (a reference lab and a test lab).

Materials and Reagents
  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Reference standards of the analyte and any internal standards (IS).

  • All necessary chemicals, reagents, and solvents of appropriate grade.

  • Quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

Pre-Study Activities
  • Protocol Agreement: Both laboratories must agree on a detailed cross-validation protocol, including the scope of the validation, the specific experiments to be performed, and the acceptance criteria.

  • Method Transfer: The reference laboratory should provide the test laboratory with a detailed description of the analytical method.

  • Instrument and System Suitability: Both laboratories must demonstrate that their equipment is properly calibrated and meets the required performance standards.

Experimental Workflow

The following diagram illustrates the general workflow for the cross-validation process.

G cluster_0 Lab A (Reference) cluster_1 Lab B (Test) cluster_2 Data Analysis A1 Prepare and Analyze Validation Samples C1 Compare Intra- and Inter-lab Results A1->C1 A2 Analyze Blinded Incurred Samples A2->C1 B1 Prepare and Analyze Validation Samples B1->C1 B2 Analyze Blinded Incurred Samples B2->C1 C2 Statistical Analysis (e.g., Bland-Altman) C1->C2 C3 Final Report and Acceptance C2->C3

Figure 1. Workflow for Inter-Laboratory Cross-Validation.

Cross-Validation Experiments

5.1. Analysis of Quality Control (QC) Samples

  • Both laboratories will analyze the same set of QC samples (low, medium, and high concentrations) in triplicate.

  • The mean concentration and precision (%CV) for each QC level should be calculated for each laboratory.

Acceptance Criteria:

  • The mean concentration values obtained by the test laboratory should be within ±15% of the nominal concentration.

  • The precision (%CV) should not exceed 15%.

5.2. Analysis of Incurred Samples

  • A minimum of 20 incurred (study) samples should be selected that span the calibration range.

  • These samples should be analyzed in both laboratories.

Acceptance Criteria:

  • At least 67% of the repeat measurements from the test laboratory should be within ±20% of the initial values from the reference laboratory.

Data and Statistical Analysis
  • The data from both laboratories should be compiled and compared.

  • Statistical methods, such as a Bland-Altman plot, can be used to assess the agreement between the two methods.

  • The percentage difference for each sample should be calculated using the following formula:

    % Difference = [(Lab B Result - Lab A Result) / Mean(Lab A Result, Lab B Result)] * 100

Reporting

A comprehensive report should be prepared that includes:

  • The cross-validation protocol.

  • The results of all experiments, presented in tabular format.

  • A statistical analysis of the data.

  • A concluding statement on the comparability of the bioanalytical method between the two laboratories.

This guide provides a framework for comparing existing bioanalytical methods for Evogliptin and for conducting a cross-validation study. Researchers should always refer to the latest regulatory guidelines for specific requirements.

References

Incurred Sample Reanalysis in Evogliptin Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of the methodologies and regulatory expectations surrounding ISR in pharmacokinetic (PK) studies of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While specific ISR percentage difference data for Evogliptin are not publicly available in the reviewed literature, this document outlines the established bioanalytical methods for Evogliptin that would undergo such analysis and the universal regulatory framework governing ISR.

Understanding Incurred Sample Reanalysis (ISR)

Bioanalytical method validation is initially performed using spiked quality control (QC) samples prepared in a control matrix. However, incurred samples—those obtained from subjects in a clinical or non-clinical study after drug administration—can present different challenges. Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can influence the analytical results in ways not fully captured by spiked QCs.[1]

ISR addresses this by reanalyzing a subset of study samples in a separate analytical run and comparing the results to the original values. This process verifies the reproducibility of the bioanalytical method for the specific study population and matrix.

Regulatory Framework for ISR

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. These guidelines are crucial for the acceptance of bioanalytical data in regulatory submissions.

Regulatory BodyKey Guideline AspectsAcceptance Criteria (Small Molecules)
FDA ISR is expected for all studies submitted as part of a New Drug Application (NDA), Biologics License Application (BLA), or Abbreviated New Drug Application (ANDA). Samples for reanalysis should not be pooled.[2]At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original result.
EMA ISR should be conducted for pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and trials in patients with impaired hepatic and/or renal function. A tiered approach to the number of samples is recommended (e.g., 10% for the first 1,000 samples and 5% thereafter).At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the mean of the initial and repeat values.

Bioanalytical Methods for Evogliptin Amenable to ISR

The primary method for quantifying Evogliptin in biological matrices, particularly human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Several validated LC-MS/MS methods have been reported in the literature, forming the basis for pharmacokinetic assessments and, consequently, for ISR.

Table 1: Comparison of Validated LC-MS/MS Methods for Evogliptin
ParameterMethod 1Method 2
Sample Preparation Protein PrecipitationProtein Precipitation
Chromatographic Column C18 columnC18 column
Mobile Phase Acetonitrile and ammonium formate bufferMethanol and ammonium acetate buffer
Detection Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.5–50 μg/L[3]Not explicitly stated
Accuracy 97.81%–104.30%[3]Not explicitly stated
Precision (CV%) ≤7.004%[3]Not explicitly stated

Experimental Protocols

While specific ISR protocols for Evogliptin studies are not detailed in the public domain, a general experimental workflow can be constructed based on regulatory guidelines and the validated bioanalytical methods.

General Bioanalytical Method for Evogliptin

A common approach for the quantification of Evogliptin in plasma involves the following steps:

  • Sample Preparation: A simple and rapid protein precipitation method is typically employed. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins.

  • Chromatographic Separation: The supernatant is then injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate Evogliptin from other matrix components. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. This provides high sensitivity and selectivity for Evogliptin.

Incurred Sample Reanalysis Protocol

The ISR protocol would be implemented as follows:

  • Sample Selection: A predetermined number of incurred samples (typically 5-10% of the total number of study samples) are selected. Samples should be chosen to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.

  • Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.

  • Comparison and Evaluation: The percentage difference between the initial concentration and the concentration obtained upon reanalysis is calculated for each sample. These differences are then evaluated against the acceptance criteria set by the regulatory authorities (i.e., at least 67% of the results must be within ±20% of the original values).

Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_evaluation Data Evaluation cluster_outcome Outcome SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of All Samples SampleCollection->InitialAnalysis SampleSelection Select Subset of Incurred Samples InitialAnalysis->SampleSelection Reanalysis Reanalyze Selected Samples SampleSelection->Reanalysis Comparison Compare Original and Reanalysis Results Reanalysis->Comparison AcceptanceCriteria Apply Acceptance Criteria (e.g., ±20%) Comparison->AcceptanceCriteria Pass ISR Passes AcceptanceCriteria->Pass Fail ISR Fails AcceptanceCriteria->Fail Investigation Investigation Fail->Investigation Investigate Cause of Failure

Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.

Conclusion

Incurred sample reanalysis is a non-negotiable component of modern bioanalytical method validation, providing an essential check on the reproducibility of analytical data from in-life studies. While specific ISR data for Evogliptin pharmacokinetic studies are not publicly disseminated, the well-established and validated LC-MS/MS methods for its quantification provide a robust foundation for performing such analysis in accordance with stringent FDA and EMA guidelines. The successful execution of ISR is critical for ensuring the integrity of pharmacokinetic data and, ultimately, for the successful regulatory submission and approval of new drug candidates like Evogliptin. Researchers and scientists involved in the bioanalysis of Evogliptin must adhere to these principles to guarantee the quality and reliability of their findings.

References

A Comparative Analysis of Evogliptin and Linagliptin in the Management of Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical efficacy, underlying mechanisms, and experimental frameworks of two prominent dipeptidyl peptidase-4 inhibitors.

This guide provides a detailed comparison of the efficacy of Evogliptin and Linagliptin, two key dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes mellitus (T2DM). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of clinical trial data, experimental methodologies, and the fundamental signaling pathways involved.

Comparative Efficacy of Evogliptin and Linagliptin

Multiple meta-analyses and direct head-to-head clinical trials have established that Evogliptin is non-inferior to Linagliptin in terms of glycemic control.[1][2][3] The primary measure of efficacy in these studies is the reduction in glycated hemoglobin (HbA1c) levels.

A meta-analysis of five studies involving 845 patients demonstrated no significant difference between Evogliptin and Linagliptin or Sitagliptin in affecting HbA1c levels.[2][3] Another meta-analysis of six randomized controlled trials with 887 patients also concluded that Evogliptin was non-inferior to Sitagliptin and Linagliptin in HbA1c reduction at both 12 and 24 weeks of follow-up.[1]

One key head-to-head study, the EVERGREEN trial, directly compared the efficacy and safety of Evogliptin 5 mg and Linagliptin 5 mg daily in patients with T2DM over 12 weeks, with a 12-week open-label extension.[4][5][6][7] The results showed a mean change in HbA1c of -0.85% for the Evogliptin group and -0.75% for the Linagliptin group, with a between-group difference of -0.10%, confirming the non-inferiority of Evogliptin.[4][5][6]

The following table summarizes the key efficacy data from comparative studies:

Efficacy ParameterEvogliptinLinagliptinOther DPP-4 Inhibitors (Sitagliptin)PlaceboStudy Reference
Change in HbA1c from Baseline (12 Weeks) -0.85%-0.75%EVERGREEN Study[4][5][6]
Between-Group Difference in HbA1c (12 Weeks) -0.10% (95% CI: -0.32 to 0.11)EVERGREEN Study[4][5][6]
Change in HbA1c from Baseline (24 Weeks) -0.94% (Evogliptin/Evogliptin group)EVERGREEN Study[4][5]
Meta-Analysis: Mean Difference in HbA1c Reduction Non-inferiorNon-inferiorNon-inferiorTang et al.[2][3]
Meta-Analysis: Mean Difference in HbA1c at 12 Weeks -0.06% (vs. Sitagliptin/Linagliptin)Ajmani et al.[1]
Meta-Analysis: Mean Difference in HbA1c at 24 Weeks 0.04% (vs. Sitagliptin/Linagliptin)Ajmani et al.[1]
Change in Mean Amplitude of Glycaemic Excursion (MAGE) -24.6 mg/dL-16.7 mg/dLEVERGREEN Study[4][5][6]
Proportion of Patients Achieving HbA1c < 7.0% (24 Weeks) 80.2% (Evogliptin/Evogliptin group)EVERGREEN Study[4][5]
Change in HbA1c from Baseline (Monotherapy, 24 Weeks) -0.23%0.05%Park et al.[8]
Change in Fasting Plasma Glucose (FPG) from Baseline Significant ReductionSignificant Reduction[1][9]

Mechanism of Action: The DPP-4 Signaling Pathway

DPP-4 inhibitors, including Evogliptin and Linagliptin, exert their therapeutic effects by targeting the dipeptidyl peptidase-4 enzyme.[10][11] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[10][11][12]

The elevated levels of incretins lead to several downstream effects that contribute to improved glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Incretins stimulate the pancreatic β-cells to release insulin in response to high blood glucose levels.[10][11]

  • Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.[10][11]

  • Delayed Gastric Emptying: GLP-1 can slow the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream after meals.[11]

The following diagram illustrates the general signaling pathway of DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_gut Intestinal L-cells cluster_circulation Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP GLP-1 and GIP (Active Incretins) Food Intake->GLP1_GIP Stimulates Release DPP4_enzyme DPP-4 Enzyme GLP1_GIP->DPP4_enzyme Degraded by Beta_cells β-cells GLP1_GIP->Beta_cells Stimulates Alpha_cells α-cells GLP1_GIP->Alpha_cells Inhibits Inactive_Incretins Inactive Incretins DPP4_enzyme->Inactive_Incretins DPP4_Inhibitor Evogliptin / Linagliptin DPP4_Inhibitor->DPP4_enzyme Inhibits Insulin Insulin Secretion Beta_cells->Insulin Increases Glucagon Glucagon Secretion Alpha_cells->Glucagon Decreases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: General signaling pathway of DPP-4 inhibitors.

Experimental Protocols

The clinical trials comparing Evogliptin and Linagliptin have predominantly followed a multicenter, randomized, double-blind, active-controlled, parallel-group design.[4][5][6][7] These studies are designed to rigorously assess the efficacy and safety of the investigational drug against an active comparator.

A typical experimental protocol for such a trial includes the following key phases:

  • Screening and Washout Period: Potential participants undergo screening to ensure they meet the inclusion criteria, which often include having T2DM with HbA1c levels within a specified range (e.g., 7.0% to 10.0%).[4][5][6][13] Patients on other antidiabetic medications may undergo a washout period.[13]

  • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either the investigational drug (e.g., Evogliptin 5 mg daily) or the active comparator (e.g., Linagliptin 5 mg daily).[4][5][6] Randomization is typically stratified by factors like age or baseline HbA1c.[14]

  • Double-Blind Treatment Period: Both patients and investigators are blinded to the treatment allocation to prevent bias. This period usually lasts for 12 to 24 weeks.[4][5][6][9]

  • Efficacy and Safety Assessments:

    • Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[4][5][6]

    • Secondary Endpoints: These may include changes in fasting plasma glucose (FPG), postprandial glucose (PPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in glycemic variability as measured by continuous glucose monitoring (CGM).[4][5][6][9]

    • Safety Assessments: Adverse events, including hypoglycemia, are monitored and recorded throughout the study.[1][13]

  • Open-Label Extension (Optional): Some studies include an open-label extension phase where all participants may receive the investigational drug to gather longer-term efficacy and safety data.[4][5][6]

  • Statistical Analysis: The primary analysis for non-inferiority trials is to determine if the efficacy of the investigational drug is not unacceptably worse than the active comparator, based on a pre-specified non-inferiority margin.[4][5][6]

The following diagram provides a visual representation of a typical experimental workflow for a comparative clinical trial of DPP-4 inhibitors.

Experimental_Workflow cluster_treatment Double-Blind Treatment (12-24 Weeks) cluster_extension Open-Label Extension (Optional) start Patient Recruitment screening Screening & Washout start->screening randomization Randomization (1:1) screening->randomization group_a Group A: Evogliptin 5 mg daily randomization->group_a group_b Group B: Linagliptin 5 mg daily randomization->group_b interim_assessment Efficacy & Safety Assessments (HbA1c, FPG, Adverse Events) group_a->interim_assessment group_b->interim_assessment extension_a Group A: Evogliptin 5 mg daily interim_assessment->extension_a extension_b Group B: Evogliptin 5 mg daily interim_assessment->extension_b final_assessment Final Efficacy & Safety Analysis extension_a->final_assessment extension_b->final_assessment end Study Conclusion final_assessment->end

Caption: Experimental workflow for a comparative clinical trial.

References

A Comparative Guide to Inter-Subject Variability in the Pharmacokinetics of Evogliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inter-subject variability in the pharmacokinetics of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other widely used alternatives in the same class. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding of the pharmacokinetic profiles of these agents.

Introduction to DPP-4 Inhibitors and Pharmacokinetic Variability

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus. They work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and suppressing glucagon release in a glucose-dependent manner.

Inter-subject variability in pharmacokinetics is a critical consideration in drug development and clinical practice. High variability can lead to unpredictable drug exposure and response, potentially impacting both efficacy and safety. This guide focuses on the comparative pharmacokinetic variability of Evogliptin and other leading DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.

Quantitative Comparison of Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters and the inter-subject variability, expressed as the coefficient of variation (CV%), for Evogliptin and its comparators.

Table 1: Pharmacokinetic Parameters and Inter-Subject Variability of Evogliptin (5 mg)

ParameterValue (Mean ± SD or Median [Range])Inter-Subject Variability (CV%)Reference
Cmax,ss (ng/mL) 4.70 (Steady State)<30%[1]
AUCτ,ss (ng·h/mL) 153.97 (Steady State)<20%[1]
Tmax (h) 4-5-[1][2]
t½ (h) 33-39-[1][2]
Absolute Bioavailability ~50%-[3]

Cmax,ss: Maximum plasma concentration at steady state; AUCτ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 2: Comparison of Inter-Subject Pharmacokinetic Variability among DPP-4 Inhibitors

DrugKey Pharmacokinetic FeaturesInter-Subject Variability (CV%)Reference
Evogliptin Primarily metabolized by CYP3A4.Cmax,ss: <30%, AUCτ,ss: <20%[1][3]
Sitagliptin Primarily excreted unchanged in the urine.Overall precision of plasma assay was 5.8% CV. High oral bioavailability (~87%).[4][5][6]
Vildagliptin Hydrolysis is the primary elimination pathway.Described as having lower variability. Intra-subject CV for Cmax and AUC0-t around 19.90% and 5.98% respectively in a bioequivalence study.[4][7]
Saxagliptin Metabolized by CYP3A4/5 to an active metabolite.Described as having small interindividual variability, typically within 12% CV for PK parameters.[4]
Linagliptin Primarily excreted unchanged in the feces.Low to moderate variability. gCV for AUC was 26% and for Cmax was 41% in one study. Population PK analysis showed inter-individual variability in clearance of 27.5% and in central volume of distribution of 24.4%.[8]

CV%: Coefficient of Variation; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; gCV: Geometric Coefficient of Variation.

Experimental Protocols

The data presented in this guide are derived from clinical studies with rigorous experimental protocols. A representative methodology is detailed below.

Study Design: A typical pharmacokinetic study for a DPP-4 inhibitor is a randomized, double-blind, placebo-controlled trial.[1] These studies often involve single or multiple ascending doses in healthy subjects to evaluate safety, tolerability, and pharmacokinetic profiles.[9] Crossover designs are also commonly used to minimize inter-subject variability when comparing different formulations or food effects.[10][11]

Subject Population: Healthy male and female volunteers are typically recruited. Inclusion criteria usually specify an age range (e.g., 18-45 years) and a body mass index (BMI) within a normal range.[12] Exclusion criteria would rule out individuals with any clinically significant medical conditions, particularly those affecting drug absorption, metabolism, or excretion.

Dosing and Administration: The investigational drug (e.g., Evogliptin 5 mg) or placebo is administered orally with a standardized volume of water after an overnight fast.[9][11] In multiple-dose studies, the drug is administered once daily for a specified period (e.g., 10 days) to reach steady-state concentrations.[1]

Pharmacokinetic Sampling: Serial blood samples are collected in tubes containing an anticoagulant at predefined time points before and after drug administration.[10] For a drug with a long half-life like Evogliptin, blood collection may extend up to 120 hours post-dose.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.[13]

Bioanalytical Method: Plasma concentrations of the drug and its metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14] This method offers high sensitivity and specificity. The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[14] For Evogliptin, the lower limit of quantification in plasma has been reported to be as low as 30 pg/mL.[14]

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental methods.[1][11] Statistical analyses are performed to assess dose-proportionality and to compare pharmacokinetic parameters between different treatment groups.

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway cluster_gut Gut (In response to food) cluster_pancreas Pancreas GLP-1 GLP-1 Insulin_Secretion ↑ Insulin Secretion GLP-1->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP-1->Glucagon_Secretion DPP-4_Enzyme DPP-4 Enzyme GLP-1->DPP-4_Enzyme Degradation GIP GIP GIP->Insulin_Secretion GIP->DPP-4_Enzyme Degradation Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Metabolites Inactive Metabolites DPP-4_Enzyme->Inactive_Metabolites Evogliptin Evogliptin (DPP-4 Inhibitor) Evogliptin->DPP-4_Enzyme Inhibition

Caption: Mechanism of action of Evogliptin via DPP-4 inhibition.

Experimental Workflow for a Pharmacokinetic Study

Pharmacokinetic Study Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Treatment/Placebo Groups) Screening->Randomization Dosing Drug Administration (Single or Multiple Doses) Randomization->Dosing Sampling Serial Blood Sampling (Pre-defined Time Points) Dosing->Sampling Processing Sample Processing (Plasma Separation & Storage) Sampling->Processing Analysis Bioanalysis (LC-MS/MS Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) Analysis->PK_Analysis Stats_Reporting Statistical Analysis & Reporting PK_Analysis->Stats_Reporting

Caption: A typical workflow for a clinical pharmacokinetic study.

Logical Relationship: Comparison of Inter-Subject Variability

Inter-Subject Variability Comparison cluster_gliptins DPP-4 Inhibitors center Inter-Subject Pharmacokinetic Variability Evogliptin Evogliptin (<20-30% CV) center->Evogliptin Sitagliptin Sitagliptin (Low Variability) center->Sitagliptin Vildagliptin Vildagliptin (Low Variability) center->Vildagliptin Saxagliptin Saxagliptin (~12% CV) center->Saxagliptin Linagliptin Linagliptin (Low to Moderate Variability ~26-41% gCV) center->Linagliptin

Caption: Comparison of inter-subject pharmacokinetic variability.

References

Head-to-head comparison of different extraction methods for Evogliptin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols

The accurate quantification of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in biological matrices and pharmaceutical formulations is critical for pharmacokinetic studies, quality control, and drug development. The choice of extraction method significantly impacts the efficiency, purity, and overall success of the analysis. This guide provides a head-to-head comparison of common extraction techniques for Evogliptin, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the performance of different extraction methods for Evogliptin and other DPP-4 inhibitors. It is important to note that while direct comparative data for all methods on Evogliptin is limited, information from analogous compounds within the same therapeutic class provides valuable insights.

Extraction Method Analyte Matrix Recovery (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) EvogliptinHuman PlasmaData not specifiedSimple, fast, high-throughputLow selectivity, potential for matrix effects[1]
Liquid-Liquid Extraction (LLE) OmarigliptinHuman Plasma87.5 - 89.66High purity, low matrix effectsLabor-intensive, can be difficult to automate, potential for emulsion formation[1]
Supported Liquid Extraction (SLE) SitagliptinRat PlasmaHigher than LLE and SPEEasy to automate, high throughput, high recovery, cleaner extractsHigher cost of consumables compared to LLE[2]
Solid-Phase Extraction (SPE) SitagliptinRat PlasmaLower than SLEHigh selectivity, can concentrate the sample, amenable to automationMethod development can be complex, potential for analyte loss during washing steps[2]
Solvent Extraction EvogliptinTablets>98% (as per accuracy studies)Simple, effective for solid dosage formsNot suitable for biological matrices[3][4]

Experimental Protocols

This section provides detailed methodologies for the key extraction experiments cited in this guide.

Protein Precipitation (PPT) for Evogliptin in Human Plasma

This method is widely used for the bioanalysis of Evogliptin due to its simplicity and speed.

Materials:

  • Human plasma sample containing Evogliptin

  • Acetonitrile (HPLC grade)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Pipette a known volume of the human plasma sample into a centrifuge tube.

  • Add a precipitating agent, typically three volumes of cold acetonitrile, to the plasma sample.

  • Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted Evogliptin for subsequent analysis (e.g., by LC-MS/MS).

Liquid-Liquid Extraction (LLE) for DPP-4 Inhibitors in Human Plasma

This protocol is based on a method developed for Omarigliptin, a structurally similar DPP-4 inhibitor, and is applicable for achieving high purity extracts.[1]

Materials:

  • Human plasma sample

  • Tertiary butyl methyl ether (TBME)

  • Diethyl ether (DEE)

  • Acetonitrile (for internal standard)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol)

Protocol:

  • To 250 µL of the plasma sample, add 100 µL of the internal standard dissolved in acetonitrile.[1]

  • Add 1.5 mL of a 1:1 (v/v) mixture of TBME and DEE.[1]

  • Vortex the mixture for 30 seconds to ensure efficient extraction.

  • Centrifuge the sample at 15,000 rpm for 15 minutes to separate the aqueous and organic layers.[1]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent for analysis.

Supported Liquid Extraction (SLE) for DPP-4 Inhibitors in Rat Plasma

This protocol is based on a comparative study on Sitagliptin, which demonstrated the superiority of SLE over LLE and SPE.[2]

Materials:

  • Rat plasma sample

  • SLE cartridge or plate

  • Extraction solvent (e.g., Ethyl acetate)

  • Collection plate or tubes

  • Evaporator

  • Reconstitution solvent

Protocol:

  • Pre-treat the plasma sample as required (e.g., by adding an internal standard and buffer).

  • Load the pre-treated sample onto the SLE cartridge/plate.

  • Allow the sample to be absorbed by the support material for a few minutes.

  • Add the extraction solvent to the cartridge/plate and allow it to percolate through the support material by gravity.

  • Collect the eluate containing the analyte in a collection plate or tubes.

  • Evaporate the solvent and reconstitute the residue for analysis.

Solid-Phase Extraction (SPE) for DPP-4 Inhibitors in Rat Plasma

This is a general protocol for SPE, which can be optimized for Evogliptin based on its physicochemical properties.

Materials:

  • Plasma sample

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent

  • Elution solvent

  • Collection tubes

  • Evaporator

  • Reconstitution solvent

Protocol:

  • Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.

  • Equilibrate the cartridge with water or a specific buffer.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with a solvent that removes interferences but retains the analyte.

  • Elute the analyte from the cartridge with a strong solvent.

  • Evaporate the eluate and reconstitute the residue for analysis.

Solvent Extraction from Pharmaceutical Tablets

This method is suitable for the quality control analysis of Evogliptin in solid dosage forms.[3][4]

Materials:

  • Evogliptin tablets

  • Methanol

  • Deionized water

  • Sonicator

  • Volumetric flasks

  • Filter paper

Protocol:

  • Weigh and finely crush a specific number of tablets.

  • Accurately weigh a portion of the tablet powder equivalent to a known amount of Evogliptin and transfer it to a volumetric flask.

  • Add a mixture of methanol and deionized water to the flask.[3]

  • Sonicate the mixture for approximately 10 minutes to ensure complete dissolution of the drug.[3]

  • Make up the volume with the solvent mixture and filter the solution to remove excipients.

  • The resulting clear solution can be appropriately diluted for analysis.

Mandatory Visualization

The following diagrams illustrate the workflows of the described extraction methods.

Protein_Precipitation_Workflow start Plasma Sample add_solvent Add Acetonitrile start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant

Protein Precipitation Workflow

Liquid_Liquid_Extraction_Workflow start Plasma Sample add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate Solvent collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute

Liquid-Liquid Extraction Workflow

Solid_Phase_Extraction_Workflow cluster_0 Cartridge Preparation start Plasma Sample load Load Sample start->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute collect_eluate Collect Eluate elute->collect_eluate

Solid-Phase Extraction Workflow

References

Safety Operating Guide

Proper Disposal of Evogliptin-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Evogliptin-d9, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Evogliptin, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste in a manner that adheres to standard safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders, and decontaminate the surface with alcohol.[1]

Disposal Procedures for this compound

The primary method for the disposal of this compound, as with its non-deuterated counterpart Evogliptin tartrate, is to treat it as a chemical waste product. Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations.[2]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other laboratory waste streams. This includes any unused or expired product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.

  • Packaging: Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be robust and compatible with the chemical nature of the waste.

  • Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.[3] This is the most recommended and compliant method for chemical waste from a laboratory setting.

  • Incineration: As an alternative, the product may be suitable for incineration in a facility equipped with an afterburner and a scrubber to ensure complete combustion and to neutralize any harmful byproducts.[3] This should be performed by a certified waste management service.

  • Contaminated Packaging: Dispose of any contaminated packaging, such as the original product vial, in the same manner as the chemical waste itself.[3]

Alternative Disposal Considerations

While the following methods are generally recommended by the FDA and DEA for the disposal of unused pharmaceuticals in a household setting, they are less appropriate for a laboratory environment where the generation of chemical waste is subject to stricter regulations. However, for very small, incidental amounts, these procedures can be considered if permitted by your institution's safety policies.

  • Drug Take-Back Programs: The most preferred option for unused pharmaceuticals is to utilize a community drug take-back program. The U.S. Drug Enforcement Administration (DEA) periodically hosts National Prescription Drug Take-Back events and provides information on authorized collection sites.[4]

  • Disposal in Household Trash (with precautions): If a take-back program is not accessible, the material can be disposed of in the household trash after taking the following precautions[4][5][6]:

    • Remove the this compound from its original container.

    • Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the substance less appealing to children and pets and unrecognizable to individuals who might go through the trash.[4][5]

    • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[4][5][6]

    • Dispose of the sealed container in the household trash.

    • Before discarding the original container, be sure to scratch out all personal and identifying information from the label to protect privacy.[4]

Flushing of pharmaceuticals down the toilet is generally not recommended unless specifically stated on the product labeling, due to concerns about the impact on water supplies.[4]

Summary of Disposal Options

Disposal MethodSuitability for Laboratory SettingKey Considerations
Licensed Hazardous Waste Disposal Highly Recommended Ensures compliance with all federal, state, and local regulations.[2][3]
Incineration Recommended Must be performed in a facility with an afterburner and scrubber.[3]
Drug Take-Back Program Acceptable for small quantities Check for authorized collection sites in your community.[4]
Disposal in Household Trash Not Recommended for bulk lab waste Follow precautionary steps of mixing with an undesirable substance and sealing in a container.[4][5][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_lab_waste Is this laboratory-generated chemical waste? start->is_lab_waste licensed_disposal Arrange for disposal by a licensed hazardous waste company. is_lab_waste->licensed_disposal Yes is_small_quantity Is it a very small, incidental quantity (e.g., from a returned patient sample)? is_lab_waste->is_small_quantity No incineration Alternatively, send for incineration at an approved facility. licensed_disposal->incineration end End: Waste Disposed of Safely and Compliantly licensed_disposal->end incineration->end take_back Utilize a drug take-back program if available. is_small_quantity->take_back Yes household_trash If no take-back program, mix with an undesirable substance, seal, and dispose in trash. take_back->household_trash If not available take_back->end If available household_trash->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Evogliptin-d9

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE: This document provides crucial safety and handling protocols for Evogliptin-d9. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

This guide is intended for researchers, scientists, and drug development professionals working with this compound. While the non-deuterated form, Evogliptin Tartrate, is classified as a non-hazardous substance, it is imperative to handle all chemical compounds with a high degree of care. These protocols are designed to minimize exposure risk and ensure the integrity of your research.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Consistent and correct use of PPE is the first line of defense against potential exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesStandard laboratory grade. Check for tears or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn to protect skin and personal clothing from accidental spills.
Respiratory Dust Mask (Optional)Recommended when weighing or handling larger quantities of the powder outside of a ventilated enclosure to minimize inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical for the safe and effective use of this compound.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, away from high traffic and drafts.

  • Clean Workspace: Before beginning, ensure the weighing area and analytical balance are clean and free of contaminants.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing Procedure:

    • Use a clean weigh boat or weighing paper.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Avoid creating dust. If a significant amount of powder becomes airborne, consider using a powder weighing station or a fume hood.[1]

    • Close the primary container immediately after dispensing.

    • Record the weight and other relevant details in your laboratory notebook.

  • Post-Weighing: Clean the spatula and the weighing area thoroughly. Dispose of any used weigh boats or paper as per the disposal plan.

Solution Preparation
  • Solvent Selection: Use the appropriate solvent as dictated by your experimental protocol.

  • Dissolving: Add the solvent to the vessel containing the weighed this compound. Mix gently until fully dissolved. Avoid vigorous shaking that could create aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Solid Waste
  • Contaminated Materials: Used weigh boats, contaminated paper towels, and gloves should be collected in a designated, sealed waste bag.

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. After rinsing, the container label should be defaced, and the container can be disposed of in the regular trash.

  • Disposal: The sealed bag containing solid waste can typically be disposed of in the regular laboratory trash, provided no other hazardous materials are present. Always adhere to your institution's specific guidelines for non-hazardous solid waste disposal.

Liquid Waste
  • Aqueous Solutions: As Evogliptin is not classified as hazardous, dilute aqueous solutions may be permissible for drain disposal, followed by flushing with plenty of water. However, it is critical to consult and follow your local and institutional regulations regarding the disposal of non-hazardous chemical waste down the sanitary sewer.[2][3]

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated, properly labeled hazardous waste container for organic solvents. Never dispose of organic solvents down the drain.

  • Segregation: Do not mix non-hazardous waste with hazardous waste streams. Combining them necessitates treating the entire mixture as hazardous, increasing disposal costs and environmental impact.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.

Evogliptin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log This compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry Place Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workspace Prepare Clean Weighing Area Don_PPE->Prepare_Workspace Weigh_Powder Weigh Powder Carefully Prepare_Workspace->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Segregate_Waste Segregate Waste (Solid/Liquid) Prepare_Solution->Segregate_Waste Dispose_Solid Dispose of Solid Waste (per institutional policy) Segregate_Waste->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste (per institutional policy) Segregate_Waste->Dispose_Liquid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.